Synthesis and Structural Dynamics of Tetraphenylantimony Acetate: A Technical Guide
Executive Summary Tetraphenylantimony acetate ( Ph4SbOAc ) is a pentavalent organoantimony compound that serves as a critical model for understanding hypervalent main-group coordination chemistry. Beyond its theoretical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tetraphenylantimony acetate (
Ph4SbOAc
) is a pentavalent organoantimony compound that serves as a critical model for understanding hypervalent main-group coordination chemistry. Beyond its theoretical importance in elucidating secondary bonding interactions,
Ph4SbOAc
and its derivatives have emerged as highly effective, mild pseudo-halide arylating agents in palladium-catalyzed cross-coupling reactions[1]. This guide provides an in-depth analysis of its structural anomalies, the thermodynamic causality behind its synthesis, and field-proven experimental protocols.
Structural Chemistry and Coordination Geometry
The structural chemistry of
Ph4SbOAc
is defined by the tension between ideal VSEPR geometries and intramolecular secondary bonding. While pentavalent antimony compounds typically adopt a standard trigonal bipyramidal (TBP) geometry,
Ph4SbOAc
exhibits profound structural distortion in the solid state[2].
The Role of Secondary
Sb⋯O
Bonding
In the ideal TBP model, the acetate ligand occupies an axial position. However, the formally non-bonded carbonyl oxygen of the acetate group engages in a strong secondary electron-donor interaction with the electrophilic antimony center.
Causality of Distortion:
This secondary
Sb⋯O
contact pulls the acetate group tightly against the equatorial plane. To accommodate the steric and electronic bulk of this pseudo-bidentate interaction, the equatorial phenyl ligands are forced out of their ideal 120° arrangement. One of the equatorial
C−Sb−C
angles expands dramatically to 152.6° , while the remaining two compress to approximately 102.5° [3]. Consequently, the
Sb−O−C
angle at the primary bonded oxygen is reduced to 108.1°. In the solid state, this renders the antimony center pseudo-hexacoordinate.
Solvation and Adduct Formation
The secondary bonding in
Ph4SbOAc
is highly sensitive to its chemical environment, creating a self-validating system for structural analysis:
Solution State: When dissolved in a solvent like chloroform, the secondary
Sb⋯O
interaction weakens significantly, and the molecule relaxes back toward a 5-coordinate TBP geometry[4].
Adduct Formation (
Ph4SbOAc⋅HOAc
): The addition of a free acetic acid molecule results in a co-crystal where the non-bonded acetate oxygen forms a strong hydrogen bond (
O⋯O
distance of 2.581 Å) with the acetic acid proton. This external hydrogen bonding outcompetes the internal
Sb⋯O
interaction, reducing the secondary bonding to almost zero and restoring the antimony atom to a nearly perfect TBP geometry[2].
Fig 1: Structural dynamics and geometric distortion of Tetraphenylantimony Acetate.
Quantitative Structural Parameters
Table 1: Crystallographic and Spectroscopic Comparison
Parameter
Ph4SbOAc
(Solid State)
Ph4SbOAc⋅HOAc
(Adduct)
Space Group
P21/c
P21/n
Max Equatorial
C−Sb−C
Angle
152.6°
~120° (Restored TBP)
Min Equatorial
C−Sb−C
Angle
102.5°
~120°
Primary
Sb−O−C
Angle
108.1°
Normal
IR
ν(C=O)
Stretch (Solid)
1633 cm⁻¹, 1302 cm⁻¹
-
IR
ν(C=O)
Stretch (
CHCl3
)
1651 cm⁻¹, 1230 cm⁻¹
-
(Data derived from X-ray diffraction and IR spectroscopy studies[3].)
Synthetic Methodologies
The most direct and atom-economical route to tetraphenylantimony carboxylates is the dephenylation of pentaphenylantimony (
Ph5Sb
) using the corresponding carboxylic acid[5].
Reaction Causality and Thermodynamics
The reaction proceeds via the electrophilic cleavage of one equatorial
Sb−C
bond by the acidic proton of acetic acid:
Ph5Sb+CH3COOHToluenePh4SbOAc+C6H6
Why this works: The driving force is twofold. First, the formation of the highly stable
Sb−O
bond is thermodynamically favorable compared to the
Sb−C
bond. Second, the elimination of benzene (
C6H6
) as a stable, volatile byproduct pushes the reaction equilibrium entirely to the right.
Fig 2: Synthetic workflow for the dephenylation of pentaphenylantimony.
Experimental Protocol: Synthesis of
Ph4SbOAc
This protocol is designed as a self-validating system. The progression of the reaction and the purity of the product can be tracked via the physical state of the solution and subsequent IR analysis.
Materials Required:
Pentaphenylantimony (
Ph5Sb
): 1.0 equivalent
Glacial Acetic Acid (
CH3COOH
): 1.0 equivalent
Anhydrous Toluene or Benzene (Reaction Solvent)
Diethyl Ether (Crystallization Solvent)
Step-by-Step Procedure:
Preparation: In an inert atmosphere (nitrogen or argon), charge a round-bottom flask with 3.0 mmol of pentaphenylantimony.
Solvation: Add 30 mL of anhydrous toluene (or benzene) to the flask. Stir until the
Ph5Sb
is fully dissolved.
Acid Addition: Slowly add 3.0 mmol of glacial acetic acid to the stirring solution.
Thermal Activation: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 110°C for toluene) for 2 hours. Mechanistic note: The thermal energy overcomes the activation barrier for the protonation of the phenyl ring, facilitating the elimination of benzene.
Concentration: Allow the reaction to cool to room temperature. Concentrate the solution under reduced pressure to approximately 10 mL.
Crystallization: Layer the concentrated solution with 10 mL of diethyl ether. Store the mixture at 4°C overnight to induce crystallization.
Isolation & Validation: Filter the resulting white crystals and wash with cold ether.
Validation Checkpoint 1: The melting point should be sharply defined at 115°C [3].
Validation Checkpoint 2: Perform solid-state IR spectroscopy. The presence of
ν(C=O)
bands at 1633 cm⁻¹ and 1302 cm⁻¹ confirms the pseudo-bidentate structure of pure
Ph4SbOAc
[3].
Applications in Catalytic C-H Arylation
Historically viewed purely through the lens of structural inorganic chemistry, pentavalent organoantimony compounds like
Ph4SbOAc
and
Ar3SbF2
are now recognized as powerful reagents in organic synthesis. They function as highly efficient "pseudo-halides" for Palladium-catalyzed
C−C
bond formation[1].
In a typical Heck- or Suzuki-type reaction,
Ph4SbOAc
undergoes transmetalation with a
Pd(II)
species. The unique hypervalent nature of the antimony center makes the
Sb−C
bond highly susceptible to transmetalation, allowing for the direct transfer of a phenyl group to the palladium catalyst without the need for harsh basic conditions or the generation of toxic halide waste streams[6].
References
Bone, S. P., & Sowerby, D. B. (1989). "The Crystal Structures of Tetraphenylantimony Acetate and its Acetic Acid Adduct." Phosphorus, Sulfur, and Silicon and the Related Elements, 45(1-2), 23-29. Available at:[Link]
Sharutina, V. V., Galiullina, D. R., & Golovin, M. S. (2024). "Synthesis and Structural Features of Carboxylate Tetra(para-tolyl)antimony." Reviews and Advances in Chemistry, 14(4), 509-517. Available at: [Link]
Goel, R. G. (1969). "Organoantimony compounds. II. Studies on tetraphenylantimony(V) derivatives." Canadian Journal of Chemistry, 47(24), 4607-4612. Available at:[Link]
Kakusawa, N., et al. (2020). "Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans." Molecules, 25(20), 4627. Available at:[Link]
Structural Plasticity and Coordination Geometry of Tetraphenylantimony Acetate: A Technical Guide
Executive Summary Pentavalent organoantimony compounds, particularly tetraphenylantimony carboxylates, play a pivotal role in modern synthetic chemistry. They serve as highly efficient pseudo-halides in palladium-catalyz...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pentavalent organoantimony compounds, particularly tetraphenylantimony carboxylates, play a pivotal role in modern synthetic chemistry. They serve as highly efficient pseudo-halides in palladium-catalyzed cross-coupling reactions and act as promising candidates in antineoplastic drug screening[1][2]. Among these, tetraphenylantimony acetate (Ph₄SbOAc) is a critical model compound for understanding the structural plasticity of the Sb(V) center. This whitepaper provides an in-depth analysis of its coordination geometry, the mechanistic impact of secondary bonding, and field-proven protocols for its synthesis and crystallographic validation.
Coordination Geometry and Structural Mechanics
In an idealized state, pentavalent antimony compounds of the formula R₄SbX adopt a regular trigonal bipyramidal (TBP) geometry. However, crystallographic analysis reveals that the coordination geometry of the antimony atom in Ph₄SbOAc is substantially distorted[3].
The Role of Secondary Bonding
The primary structural anomaly in Ph₄SbOAc is driven by intramolecular secondary bonding. While the acetate group occupies an axial position, the formally non-bonded carbonyl oxygen of the acetate ligand engages in a secondary interaction (Sb···O) with the central antimony atom[3]. This imparts a partial bidentate character to the acetate ligand.
Angular Distortion
This secondary interaction acts as a physical tether, pulling the acetate group and forcing a severe geometric distortion in the equatorial plane. Consequently, one of the equatorial C-Sb-C angles expands dramatically to 152.6°, at the expense of the other two equatorial angles, which compress to approximately 102.5°[3]. Furthermore, the secondary bonding pulls the primary bonded oxygen, reducing the Sb-O-C angle to 108.1°[3].
The Acetic Acid Adduct (Ph₄SbOAc·HOAc): A Structural Divergence
The structural landscape of this complex is highly sensitive to its solvation environment, particularly the presence of hydrogen bond donors. When crystallized in the presence of excess acetic acid, the compound forms an adduct (Ph₄SbOAc·HOAc)[4].
Restoration of Ideal Geometry
In this adduct, the non-bonded oxygen of the acetate group preferentially forms a strong intermolecular hydrogen bond (O···O distance of 2.581 Å) with the hydroxyl group of the free acetic acid molecule[4]. Because the electron density of the carbonyl oxygen is now engaged in hydrogen bonding, the intramolecular secondary Sb···O interaction is reduced to almost zero[3]. Freed from this tether, the antimony atom relaxes back into a regular trigonal bipyramidal geometry[5].
Comparative Crystallographic Data
To facilitate rapid structural comparison, the quantitative crystallographic parameters of both forms are summarized below.
Experimental Methodology: Synthesis and Validation
The synthesis of Ph₄SbOAc relies on the controlled ligand exchange of pentaphenylantimony. The following protocols are designed as self-validating systems to ensure phase purity and structural integrity.
Protocol A: Synthesis of Tetraphenylantimony Acetate (Ph₄SbOAc)
Reagent Preparation: Weigh exactly equimolar amounts of pentaphenylantimony (Ph₅Sb) and glacial acetic acid.
Causality: Using a strict 1:1 molar ratio prevents the excess acid from forming the hydrogen-bonded adduct during the initial crystallization phase.
Solvent Solubilization: Dissolve the Ph₅Sb in anhydrous toluene under an inert nitrogen atmosphere.
Causality: Toluene provides an optimal boiling point (~110.6°C) for the thermal activation required to cleave the robust Sb-C bond without degrading the organoantimony framework.
Thermal Activation: Add the acetic acid to the solution and heat to 80–100°C for 1–2 hours.
Causality: Thermal energy drives the electrophilic cleavage of one equatorial phenyl group, releasing benzene as a volatile byproduct and facilitating the coordination of the acetate ligand to the Sb(V) center.
Concentration: Remove the solvent under reduced pressure using a rotary evaporator until a concentrated residue is obtained.
Causality: Removing toluene drives the equilibrium forward and supersaturates the solution, priming it for crystal nucleation.
Crystallization & Validation: Recrystallize the residue from a mixture of toluene and hexane.
Self-Validation Step: Analyze the resulting crystals via Single-Crystal X-Ray Diffraction (SC-XRD). A successful synthesis of the pure acetate will yield a monoclinic P2₁/c space group with a characteristic C-Sb-C equatorial angle of 152.6°[3][4].
Protocol B: Synthesis of the Acetic Acid Adduct (Ph₄SbOAc·HOAc)
Adduct Formation: Dissolve the purified Ph₄SbOAc in a solvent system containing a deliberate excess of glacial acetic acid.
Causality: The excess acetic acid acts as a competitive hydrogen bond donor, outcompeting the intramolecular secondary Sb···O interaction.
Slow Evaporation & Validation: Allow the solution to slowly evaporate at room temperature.
Self-Validation Step: SC-XRD analysis must confirm a shift to the P2₁/n space group and the presence of the O···O 2.581 Å hydrogen bond[4].
Mechanistic Workflow Diagram
The following diagram illustrates the synthetic pathways and the resulting structural divergence based on the solvation environment.
Workflow of Ph₄SbOAc synthesis and structural divergence.
Implications in Catalysis and Drug Development
Understanding the coordination geometry of Ph₄SbOAc is not merely an academic exercise. In catalytic applications, pentavalent organoantimony compounds like Ph₄SbOAc act as highly efficient pseudo-halides in palladium-catalyzed C-arylation reactions (e.g., Heck and Suzuki-type couplings)[2]. The distorted geometry and the lability of the axial acetate group facilitate the transmetalation step with Pd(II) intermediates[2]. Furthermore, in drug development, the specific coordination geometry of antimony compounds significantly influences their cytotoxicity profiles when screened against human neoplastic cell lines (such as HCT-8 and KB)[1]. The structural plasticity observed in Ph₄SbOAc provides a tunable parameter for optimizing both catalytic turnover and biological activity.
Dynamic Coordination and Solvent-Dependent Stability of Tetraphenylantimony Acetate (Ph₄SbOAc)
As a Senior Application Scientist, evaluating the behavior of organoantimony compounds requires looking beyond static chemical structures. Tetraphenylantimony acetate (Ph₄SbOAc) is a dynamic system whose coordination geo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, evaluating the behavior of organoantimony compounds requires looking beyond static chemical structures. Tetraphenylantimony acetate (Ph₄SbOAc) is a dynamic system whose coordination geometry, solubility, and stability are intimately dictated by its microenvironment. This whitepaper provides an in-depth technical analysis of Ph₄SbOAc, detailing the causality behind its solvent interactions, structural transitions, and self-validating experimental protocols.
Structural Chemistry & Coordination Causality
In its standard state, Ph₄SbOAc (C₂₆H₂₃O₂Sb, Molar Mass: 489.2 g/mol ) [1][1] does not exist as a simple 5-coordinate trigonal bipyramid. X-ray crystallographic data reveals a substantially distorted 6-coordinate geometry in the solid state.
The Causality of Distortion:
This distortion is driven by a secondary intramolecular interaction (Sb···O distance of ~2.779 Å) between the central antimony atom and the formally non-bonded oxygen of the acetate group [2][2]. Because this secondary bonding pulls the acetate ligand closer to the metal center, it creates localized steric pressure on the equatorial phenyl rings. To accommodate this bulk, one of the equatorial C-Sb-C angles expands dramatically to 152.6°, forcing the other two to compress to approximately 102.5°[2].
Furthermore, this partial bidentate character delocalizes electron density away from the carbonyl group, weakening the C=O double bond. This is experimentally observed as a depressed solid-state infrared ν(C=O) stretching frequency at 1633 cm⁻¹[2].
Solvent Interactions & Solubility Profile
The stability and coordination of Ph₄SbOAc shift significantly upon dissolution. The compound exhibits high solubility in organic solvents such as chloroform, bromoform, benzene, and toluene, where it exists as a stable, monomeric non-electrolyte [3][3].
When dissolved in polarizable solvents like chloroform (CHCl₃), the solvent matrix outcompetes the weak intramolecular secondary bond. The disruption of the Sb···O interaction forces the acetate group into a strictly monodentate conformation, allowing the molecule to relax into a true 5-coordinate trigonal bipyramidal geometry. Consequently, the full double-bond character of the carbonyl group is restored, shifting the IR ν(C=O) stretch upward to 1651 cm⁻¹[2].
Solvent-induced coordination transition of Ph4SbOAc.
Quantitative Data Summary
Parameter
Value / Observation
Molecular Formula
C₂₆H₂₃O₂Sb
Molar Mass
489.2 g/mol
Solid-State Geometry
Distorted 6-Coordinate
Solution Geometry (CHCl₃)
5-Coordinate Trigonal Bipyramidal
Solid IR ν(C=O)
1633 cm⁻¹, 1302 cm⁻¹
Solution IR ν(C=O)
1651 cm⁻¹, 1230 cm⁻¹
Electrolytic Behavior
Non-electrolyte (Monomeric in solution)
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation mechanisms.
Protocol A: Synthesis and Adduct Crystallization
The addition of a hydrogen-bond donor can intentionally disrupt the secondary Sb···O bonding even in the solid state.
Dissolution: Dissolve 1.29 g (3 mmol) of tetraphenylantimony acetate in 30 mL of anhydrous benzene.
Reaction: Add 0.18 g (3 mmol) of glacial acetic acid. Reflux the solution continuously for 2 hours.
Crystallization: Reduce the solvent volume to approximately 10 mL via rotary evaporation. Add 10 mL of diethyl ether to reduce solubility and induce crystallization.
Isolation: Cool the mixture to precipitate white crystals of the adduct (Ph₄SbOAc·HOAc).
Mechanistic Note: In this adduct, the non-bonded oxygen of the acetate group forms a strong hydrogen bond (O···O 2.581 Å) with the acetic acid molecule, effectively reducing the secondary Sb···O bonding to almost zero[2].
Protocol B: Self-Validating Stability Assay in Solution
Because organometallic carboxylates can be susceptible to hydrolysis, this protocol uses parallel spectroscopic tracking to validate stability.
Matrix Preparation: Prepare a 0.1 M solution of Ph₄SbOAc in anhydrous CDCl₃.
Sample Splitting: Divide the sample into two aliquots for parallel FTIR and ¹H NMR analysis.
FTIR Analysis: Monitor the ν(C=O) band using a liquid cell. A stable, 5-coordinate solution state is confirmed by a sharp peak at 1651 cm⁻¹.
¹H NMR Analysis: Monitor the acetate methyl protons.
Self-Validation Check: This system is inherently self-validating. If hydrolytic degradation occurs, the Sb-O bond will cleave, releasing free acetic acid. The appearance of a sharp singlet at ~2.10 ppm (free HOAc) in the NMR spectrum acts as an internal failure flag. The absence of this peak definitively validates the structural integrity of the complex.
Self-validating analytical workflow for Ph4SbOAc stability.
Applications in Catalysis
The stability of Ph₄SbOAc in both solid and solution states makes it a highly reliable reagent in advanced organic synthesis. Pentavalent organoantimony compounds, including tetraphenylantimony acetate, are increasingly utilized as pseudo-halides for Palladium-catalyzed C-C(Ar) bond formation [4][4]. They serve as highly efficient aryl donors in Heck, Stille, Hiyama, and Suzuki-type reactions [5][5]. Unlike many sensitive organometallic reagents, Ph₄SbOAc is air-stable, allowing for robust benchtop handling without the strict requirement of inert glovebox environments[5].
The Genesis of a Pnictogen Bond: Historical Development and Discovery of Organoantimony Compounds in Medicine
Executive Summary Organoantimony compounds represent a pivotal chapter in the evolution of medicinal chemistry, bridging the gap between highly toxic inorganic metalloids and targeted organic therapeutics. This technical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Organoantimony compounds represent a pivotal chapter in the evolution of medicinal chemistry, bridging the gap between highly toxic inorganic metalloids and targeted organic therapeutics. This technical guide explores the historical discovery, synthetic evolution, and molecular pharmacodynamics of organoantimony compounds, with a specific focus on their revolutionary role in treating visceral leishmaniasis (kala-azar). By analyzing the transition from early inorganic derivatives to complex pentavalent antimonial prodrugs, this whitepaper provides a comprehensive framework for understanding metalloid-based drug design.
The Chemical Genesis: Forging the Carbon-Antimony Bond
The medicinal exploration of antimony dates back centuries, primarily utilizing inorganic forms like tartar emetic (potassium antimonyl tartrate). These early treatments were notorious for their narrow therapeutic indices and severe cardiotoxicity. The chemical paradigm shifted in 1850 when German chemist Carl Jacob Löwig and his student E. Schweizer achieved the first synthesis of an organoantimony compound. By reacting a potassium-antimony alloy with alkyl iodides, they successfully isolated triethylstibine and trimethylstibine (1)[1]. This fundamental discovery proved that stable carbon-antimony bonds could be engineered, laying the groundwork for incorporating these metalloids into complex organic frameworks.
Inspired by Paul Ehrlich’s success with organic arsenicals (e.g., Salvarsan) for syphilis, researchers hypothesized that organic pentavalent antimonials (SbV) could offer a safer alternative for parasitic infections, leveraging the pnictogen group's unique redox properties.
The Medicinal Breakthrough: Brahmachari’s Protocol for Urea Stibamine
In the early 20th century, visceral leishmaniasis carried a mortality rate of up to 95% in endemic regions like India[2]. In 1920, Dr. Upendranath Brahmachari synthesized urea stibamine, a breakthrough that plummeted the disease's mortality rate to approximately 10% and achieved a 95% cure rate (2)[2].
Protocol: Synthesis of Urea Stibamine (Brahmachari's 1920 Methodology)
Objective : To synthesize a water-soluble, less toxic pentavalent antimonial by complexing para-aminophenyl stibnic acid with urea.
Causality & Logic : Free heavy metal ions cause rapid systemic toxicity. By covalently bonding antimony to a phenyl ring and complexing it with urea, the resulting compound achieves high aqueous solubility. This prevents premature precipitation in the bloodstream and allows for controlled, targeted cellular uptake by infected macrophages, fundamentally widening the therapeutic window.
Diazotization : React p-aminoacetanilide with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in an ice bath (0–5°C) to form the diazonium salt.
Validation Checkpoint: Temperature control is a self-validating parameter; exceeding 5°C triggers immediate diazonium decomposition, visually confirmed by unwanted nitrogen gas bubbling.
Stibnation (Bart Reaction Variant) : Introduce antimony trichloride (SbCl₃) into the diazonium solution under alkaline buffer conditions to yield p-acetaminophenyl stibnic acid.
Causality: The alkaline environment is critical as it facilitates the nucleophilic substitution of the diazonium group by the antimony species, driving the formation of the carbon-antimony bond.
Hydrolysis : Hydrolyze the acetyl protecting group using dilute alkali to isolate p-aminophenyl stibnic acid.
Urea Complexation : React the purified p-aminophenyl stibnic acid with excess urea in an aqueous solution.
Validation Checkpoint: Successful complexation is indicated by a phase transition yielding a brownish amorphous powder. When reconstituted in water, it forms a stable reddish solution that resists decomposition even upon brief boiling (3)[3].
Purification : Precipitate the final urea stibamine complex using controlled evaporation and desiccate for clinical formulation.
Pharmacodynamics: The Prodrug Paradigm & Molecular Targets
The antileishmanial activity of pentavalent antimonials operates on a highly specific prodrug model[4]. Upon administration, Sb(V) is endocytosed by macrophages housing Leishmania amastigotes. Within the acidic environment of the phagolysosome, Sb(V) is bioreduced to the highly active trivalent form, Sb(III) (5)[5].
Sb(III) exerts a dual-mechanism of action to induce parasite apoptosis:
Trypanothione Reductase (TryR) Inhibition : Unlike mammalian cells that rely on glutathione, Leishmania depends on the unique trypanothione system for redox homeostasis. Sb(III) binds directly to the catalytic cysteine residues (Cys52 and Cys57) of TryR, inhibiting its function and causing a lethal accumulation of reactive oxygen species (ROS) (6)[6].
DNA Topoisomerase I Inhibition : Sb(III) directly impairs DNA topoisomerase I activity, halting essential DNA supercoiling, replication, and transcription processes (7)[7].
Fig 1: Dual-pathway mechanism of action of pentavalent antimonials in Leishmania parasites.
Quantitative Efficacy & Toxicity Profiles
The transition from inorganic to organic pentavalent antimonials drastically altered the therapeutic landscape. Table 1 summarizes the quantitative shifts in efficacy and safety across different eras of antimonial drug development.
Compound
Chemical Classification
Historical Era
Cure Rate (Visceral Leishmaniasis)
Mortality Rate
Primary Toxicity Profile
Tartar Emetic
Inorganic Antimonial
Pre-1920s
< 30%
60–95%
High (Severe cardiac and hepatic toxicity)
Urea Stibamine
Organic Pentavalent (SbV)
1920s–1940s
~ 95%
~ 10%
Moderate (Nausea, mild cardiotoxicity)
Sodium Stibogluconate
Organic Pentavalent (SbV)
1940s–Present
> 90% (Historically)
< 5%
Low to Moderate (Pancreatitis, arthralgia)
Table 1: Comparative efficacy and toxicity of historical and modern antimonial compounds.
Modern Implications & Resistance Mechanisms
While pentavalent antimonials like sodium stibogluconate (Pentostam) and meglumine antimoniate (Glucantime) remained first-line treatments for decades, prolonged clinical use has driven parasite resistance[7]. Modern research indicates that Leishmania evades Sb(III) toxicity by upregulating multidrug resistance transporters. These efflux pumps sequester Sb(III)-thiol complexes and expel them from the cell, leading to intracellular thiol depletion and allowing the parasite to survive oxidative stress (7)[7]. Understanding the historical synthesis and mechanistic vulnerabilities of early organoantimony compounds continues to inform the design of next-generation, non-antimonial therapeutics like miltefosine and amphotericin B (4)[4].
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Frontiers. "An Overview on the Therapeutics of Neglected Infectious Diseases—Leishmaniasis and Chagas Diseases."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElrff95eXzchFzhHV9KI_Jcf4ofMKJiNXSHeEEwGva523Xmxz5g2T3OlyS0czF_p38VGzUNZWU05EBtvTIYM9TOOhT0cW6DQgz-bJq6FXPF0oGYlHol2Cl26ubgIAUrxN5Ot-SNc6-c6bHa2Tudh-m2hGx2Wu2CXRxzxVnrkOgnuggSvG4R5wGCRUWepXlTGuU]
Theoretical Calculations on the Electronic Structure of Tetraphenylantimony Acetate: A Mechanistic and Computational Whitepaper
Executive Summary Tetraphenylantimony acetate (Ph₄SbOAc) is a pentavalent organoantimony compound characterized by a highly distorted trigonal bipyramidal geometry. Its unique structural hallmark is the secondary pnictog...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tetraphenylantimony acetate (Ph₄SbOAc) is a pentavalent organoantimony compound characterized by a highly distorted trigonal bipyramidal geometry. Its unique structural hallmark is the secondary pnictogen bonding (Sb···O) between the central antimony atom and the formally non-bonded carbonyl oxygen of the acetate ligand. This whitepaper provides a comprehensive technical guide to elucidating the electronic structure of Ph₄SbOAc using Density Functional Theory (DFT), Natural Bond Orbital (NBO), and Quantum Theory of Atoms in Molecules (QTAIM) analyses. It is designed to equip researchers and drug development professionals with a robust, self-validating computational framework for modeling complex organoantimony species.
Structural Peculiarities and Crystallographic Grounding
Before initiating theoretical calculations, it is imperative to ground the computational model in empirical crystallographic data. X-ray diffraction studies reveal that Ph₄SbOAc crystallizes in the P2₁/c space group[1].
The idealized trigonal bipyramidal geometry of pentavalent antimony is substantially distorted in this complex. The primary cause of this distortion is an intramolecular secondary Sb···O interaction. This interaction forces one of the equatorial C-Sb-C angles to expand dramatically to ~152.6°, while compressing the other two equatorial angles to ~102.5° 1.
Causality of Distortion: The Lewis acidic nature of the Sb(V) center facilitates a donor-acceptor interaction with the lone pair of the acetate's carbonyl oxygen. This interaction pulls the acetate group deeper into the coordination sphere, altering the steric profile and forcing the equatorial phenyl rings to splay outward to minimize steric clash.
Computational Methodology: A Self-Validating Protocol
To accurately model the electronic structure and the non-covalent Sb···O interaction, a rigorous, self-validating DFT protocol must be employed.
Step-by-Step Computational Workflow
Initial Geometry Construction: Import the crystallographic coordinates (CIF file) of Ph₄SbOAc into a molecular builder (e.g., GaussView) to serve as the initial guess.
Method and Basis Set Selection:
Functional: Select a dispersion-corrected hybrid functional such as M06-2X or B3LYP-D3. Dispersion corrections are critical for accurately modeling the non-covalent secondary bonding and π-π interactions between phenyl rings.
Basis Set: Assign the def2-TZVP basis set to all atoms.
Experimental Causality: For the heavy antimony atom (Z=51), def2-TZVP automatically incorporates an Effective Core Potential (ECP). The ECP replaces the core electrons, accounting for scalar relativistic effects which, if ignored, would lead to severe overestimation of the Sb-ligand bond lengths and inaccurate orbital energies.
Geometry Optimization: Execute an unconstrained geometry optimization. If modeling solution-phase catalysis, utilize an implicit solvation model (e.g., SMD for dichloromethane).
Frequency Calculation (Self-Validation Step): Immediately perform a vibrational frequency calculation on the optimized geometry.
Validation Criterion: The absence of imaginary frequencies (NImag = 0) mathematically confirms that the optimized structure is a true local minimum on the Potential Energy Surface (PES), rather than a transition state or saddle point. This ensures the integrity of all subsequent electronic analyses.
Wavefunction Analysis: Generate the formatted checkpoint file (.fchk) for subsequent NBO and QTAIM analyses.
Self-validating computational workflow for Ph₄SbOAc electronic structure.
Electronic Structure and Bonding Analysis
Natural Bond Orbital (NBO) Analysis
To quantify the secondary Sb···O bonding, NBO analysis is deployed to evaluate second-order perturbation theory energies (
E(2)
). The interaction is primarily characterized by the donation of electron density from the lone pair of the non-bonded carbonyl oxygen (
lp(O)
) into the anti-bonding orbital of the axial antimony-carbon/oxygen bond (
σ∗(Sb−C)
) 2. This hyperconjugative delocalization lowers the overall energy of the system and is the quantum mechanical driver of the geometric distortion observed in the crystal lattice[2].
Quantum Theory of Atoms in Molecules (QTAIM)
QTAIM provides a topological analysis of the electron density (
ρ(r)
). For Ph₄SbOAc, locating a Bond Critical Point (BCP) between the antimony atom and the secondary oxygen confirms the presence of a stabilizing interaction. The Laplacian of the electron density (
∇2ρ(r)
) at this BCP is typically positive, indicating a closed-shell (non-covalent/electrostatic) interaction characteristic of pnictogen bonds.
Quantitative Data Summary
The table below summarizes the critical geometric parameters, comparing experimental crystallographic data with typical DFT-calculated values to validate the theoretical model.
Structural Parameter
Experimental (X-ray)
Calculated (DFT/def2-TZVP)
Mechanistic Significance
Equatorial C-Sb-C (Major)
152.6°
~151.8°
Splayed angle accommodating the secondary acetate oxygen.
Equatorial C-Sb-C (Minor)
102.5°
~103.1°
Compressed angles due to steric repulsion from the major angle.
Primary Sb-O (Covalent)
~2.12 Å
~2.14 Å
Standard axial coordinate bond length.
Secondary Sb···O Contact
2.80 - 3.35 Å
~2.95 Å
Sub-van der Waals contact indicating pnictogen bonding.
Acetate O-C-O Angle
108.1°
~109.5°
Reduced angle reflecting the bidentate-like chelation pull.
Applications in Catalysis and Drug Development
Understanding the electronic structure of Ph₄SbOAc is not merely an academic exercise; it has direct implications for synthetic chemistry and drug development. Pentavalent organoantimony compounds, including Ph₄SbOAc, function as highly effective pseudo-halides in palladium-catalyzed C-C cross-coupling reactions (e.g., Heck, Stille, and Suzuki-type reactions) 3.
The lability of the Sb-C(phenyl) bonds is directly influenced by the trans-effect exerted by the acetate ligand and the secondary Sb···O interaction. Theoretical calculations allow researchers to predict the activation energy required for the transmetalation step in the catalytic cycle, thereby guiding the rational design of more efficient, less toxic antimony-based arylating reagents for pharmaceutical synthesis[3].
Conclusion
The structural anomalies of tetraphenylantimony acetate are a direct manifestation of its complex electronic environment. By employing a rigorous, self-validating DFT protocol coupled with NBO and QTAIM analyses, researchers can quantitatively map the secondary Sb···O pnictogen bonding that dictates its distorted trigonal bipyramidal geometry. This theoretical framework not only resolves crystallographic ambiguities but also empowers the predictive design of organoantimony reagents in advanced catalytic applications.
References
Stephen P. Bone, D. Bryan Sowerby. "THE CRYSTAL STRUCTURES OF TETRAPHENYLANTIMONY ACETATE AND ITS...
"Pd-catalyzed C-arylation of unsaturated compounds with pentavalent triarylantimony dicarboxylates.
"Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids." Journal of the American Chemical Society.
Tetraphenylantimony acetate (
Ph4SbOAc
) has emerged as a highly efficient, bench-stable arylating agent in modern organic synthesis. Moving away from the limitations of traditional aryl halides—which often demand harsh basic conditions and elevated temperatures to undergo oxidative addition—
Ph4SbOAc
functions as a versatile, mild pseudo-halide. This application note details the structural causality behind its reactivity and provides validated protocols for its use in Cu-mediated N-arylations and Pd-catalyzed C-arylations.
Structural and Chemical Profile of
Ph4SbOAc
The unique reactivity of
Ph4SbOAc
is fundamentally driven by its pentavalent antimony center and its distorted trigonal bipyramidal geometry. Crystallographic studies reveal that secondary
Sb⋯O
bonding with the formally non-bonded oxygen of the acetate group elongates and activates the equatorial
Sb−C
bonds 1. This structural pre-activation lowers the activation energy required for transmetalation, allowing it to act as a superior phenyl donor in transition-metal-catalyzed cross-coupling reactions without the need for aggressive external activation 2.
The classical Ullmann condensation for synthesizing N-aryl amines is notoriously plagued by the need for stoichiometric copper, temperatures exceeding 150°C, and strong bases, severely limiting functional group tolerance. By utilizing
Ph4SbOAc
as the aryl donor, the reaction pathway fundamentally shifts. The acetate ligand on the antimony center facilitates a smooth transmetalation to a Cu(II) mediator (such as
Cu(OAc)2
). Because the reaction is conducted under aerobic conditions, the pentavalent antimony effectively drives the formation of a highly electrophilic Cu(III)-aryl intermediate. This intermediate rapidly coordinates with aliphatic or electron-rich aromatic amines, followed by reductive elimination to yield the N-phenylated product at room temperature 3.
Protocol: Aerobic N-Phenylation of Amines
Self-Validating System: The reaction's progress can be visually monitored. The initial coordination of
Cu(OAc)2
with the amine produces a deep blue/green solution. As the Cu(III)-aryl species forms and undergoes reductive elimination, subtle color shifts to a darker, brownish hue indicate the consumption of the active Cu species. TLC validation confirms the disappearance of the highly polar amine starting material.
Preparation: In an open-air reaction vessel, dissolve 1.0 mmol of the target amine (e.g., aniline or an aliphatic amine) in 5.0 mL of dichloromethane (
CH2Cl2
).
Catalyst Addition: Add 1.1 equivalents (1.1 mmol) of Copper(II) acetate (
Cu(OAc)2
). Stir for 5 minutes at room temperature (20–25°C) until the solution achieves a homogenous blue/green tint, indicating amine-copper coordination.
Aryl Donor Introduction: Slowly add 1.2 equivalents (1.2 mmol) of
Ph4SbOAc
to the mixture.
Reaction: Stir the mixture at room temperature for 12–24 hours. Note: Do not seal the vessel tightly; ambient aerobic conditions are optimal for maintaining the catalytic cycle.
Workup & Validation: Quench the reaction with 10 mL of saturated aqueous
NH4Cl
to complex the copper salts (the aqueous layer will turn deep blue, validating the removal of Cu ions). Extract the organic layer with ethyl acetate (3 x 10 mL). Dry over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Fig 1: Cu-mediated Ullmann-type N-arylation workflow using Ph4SbOAc.
In traditional Heck reactions, aryl iodides or bromides are used, necessitating the addition of bases to neutralize the generated hydrohalic acids. This basic environment can cause unwanted side reactions, such as double bond isomerization or degradation of sensitive functional groups.
Ph4SbOAc
acts as an excellent pseudo-halide alternative. During the catalytic cycle, the pentavalent antimony undergoes transmetalation with the Pd(II) catalyst. The acetate leaving group inherently buffers the system, eliminating the need for strong external bases. This allows for the efficient transfer of the phenyl group to unsaturated compounds via carbopalladation and subsequent
β
-hydride elimination .
Protocol: C-Phenylation of Unsaturated Olefins
Self-Validating System: The reaction is self-buffering, meaning continuous pH monitoring is unnecessary. The generation of insoluble antimony residues as the reaction progresses serves as a physical indicator of aryl transfer. GC-MS tracking is used to validate the precise mass shift corresponding to the addition of the phenyl ring minus one hydride.
Preparation: In a Schlenk tube, dissolve 1.0 mmol of the olefin (e.g., methyl acrylate) and 1.2 mmol of
Ph4SbOAc
in 5.0 mL of acetonitrile (
CH3CN
).
Reaction: Heat the mixture to 50°C under a nitrogen atmosphere for 8–12 hours. The mild temperature prevents thermal degradation of the olefin.
Monitoring: Monitor via GC-MS or TLC. The formation of the C-phenylated product should directly correspond with the consumption of the olefin.
Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove palladium black and insoluble antimony residues, washing the pad with ethyl acetate. Concentrate the filtrate and purify via column chromatography.
Fig 2: Pd-catalyzed Heck-type C-arylation mechanism via Ph4SbOAc.
Quantitative Data Summary
The following table summarizes the comparative reaction metrics between the two primary synthetic applications of
Ph4SbOAc
.
Reaction Parameter
Cu-Mediated N-Arylation
Pd-Catalyzed C-Arylation
Primary Substrate
Aliphatic & Aromatic Amines
Unsaturated Olefins (e.g., Acrylates)
Catalyst / Mediator
Cu(OAc)2
(1.1 equiv)
Pd(OAc)2
(5 mol%)
Solvent
Dichloromethane (
CH2Cl2
)
Acetonitrile (
CH3CN
)
Temperature
Room Temperature (20–25°C)
Mild Heating (50°C)
Atmosphere
Aerobic (Open Air)
Nitrogen (
N2
)
Typical Yield Range
75% – 92%
68% – 88%
Key Advantage
Avoids harsh bases; works at RT
Self-buffering; prevents alkene isomerization
References
Bone S.P., Sowerby, D.B. "The crystal structures of Tetraphenylantimony acetate and its Acetic acid adduct." Phosphorus, Sulfur, and Silicon and the Related Elements, 1989. 1
Goel R.G. "Organoantimony compounds. II. Studies on tetraphenylantimony(V) derivatives." Canadian Journal of Chemistry, 1969. 2
Qin W., Kakusawa N., Wu Y., Yasuike S., Kurita J. "Pentavalent organoantimony compounds as mild N-arylating agents for amines: Cu-mediated Ullmann-type N-arylation with tetraarylantimony(V) acetates." Chemical and Pharmaceutical Bulletin (Tokyo), 2009. 3
Kitamura Y., et al. "Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans." Molecules, 2021.
use of tetraphenylantimony acetate as a catalyst in cross-coupling reactions
Application Note: Tetraphenylantimony Acetate ( Ph4SbOAc ) as a High-Efficiency Arylating Reagent in Pd-Catalyzed Cross-Coupling Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Doc...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Tetraphenylantimony Acetate (
Ph4SbOAc
) as a High-Efficiency Arylating Reagent in Pd-Catalyzed Cross-Coupling
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Document Type: Advanced Application Note & Standard Operating Protocols (SOPs)
Executive Summary & Mechanistic Clarification
In advanced organic synthesis and drug development, the construction of C–C bonds via transition-metal catalysis is a cornerstone methodology. While tetraphenylantimony acetate (
Ph4SbOAc
) is occasionally queried in the literature as a "catalyst" due to its intimate participation in catalytic cycles, rigorous organometallic classification defines it as a highly efficient pseudo-halide, aryl donor, and transmetalating agent .
The actual catalytic turnover occurs at the transition metal center (typically Palladium), while
Ph4SbOAc
serves as a sacrificial, multi-turnover reagent that transfers its phenyl groups to the Pd-intermediate[1]. Unlike traditional aryl halides (bromides and iodides) which require harsh conditions and strong bases, pentavalent organoantimony compounds like
Ph4SbOAc
permit base-free, mild-condition couplings and exhibit unique cascade multi-phenyl transfer capabilities.
Mechanistic Grounding: Causality & Advantages
As a Senior Application Scientist, it is critical to understand why we replace ubiquitous aryl halides with organoantimony reagents in specific workflows. The utilization of
Ph4SbOAc
offers two profound mechanistic advantages:
A. Cascade Phenyl Transfer (High Atom Economy)
Standard aryl halides transfer exactly one aryl group per molecule. In contrast,
Ph4SbOAc
can undergo cascade transmetalation . In the presence of peroxide promoters (e.g.,
t
-BuOOH), a single equivalent of
Ph4SbOAc
can transfer up to three of its four phenyl groups to the Pd(II) catalytic cycle[2]. The peroxide serves a dual purpose: it reoxidizes the Pd–H species back to the active Pd(II) catalyst, and it activates the remaining Sb–C bonds in the organoantimony by-product, driving the cascade transfer.
B. Base-Free Suzuki-Miyaura Couplings
Traditional Suzuki protocols require inorganic bases (e.g.,
K2CO3
) to activate the boronic acid into a reactive boronate complex. However, the highly polarized nature of the Sb(V) pseudo-halide facilitates direct transmetalation with arylboronic acids, entirely bypassing the need for exogenous bases. This self-validating system is critical when working with base-sensitive functional groups (e.g., epoxides, sensitive esters) in late-stage drug development.
Catalytic Pathway Visualization
The following diagram illustrates the causality of the Heck-type C-phenylation cycle using
Ph4SbOAc
. Notice how the organoantimony compound enters exclusively at the transmetalation step.
Figure 1: Proposed Pd(II) catalytic cycle for Heck-type C-phenylation using Ph4SbOAc.
Quantitative Data Presentation
To justify the integration of
Ph4SbOAc
into your workflows, compare its performance metrics against traditional aryl donors in the Heck-type C-phenylation of methyl acrylate.
Table 1: Efficiency Comparison of Aryl Donors in Pd-Catalyzed C-Phenylation
Aryl Donor
Catalyst System
Additive / Base
Temp (°C)
Phenyls Transferred (per eq.)
Typical Yield (%)
Bromobenzene
Pd(OAc)2
K2CO3
100
1
~75%
Ph3Bi(OAc)2
PdCl2
None
50
1–2
~85%
Ph4SbOAc
PdCl2
t
-BuOOH
50
Up to 3
>90%
Data synthesis indicates that
Ph4SbOAc
operates at significantly lower temperatures while maximizing atom economy via multi-phenyl transfer[2].
Validated Experimental Protocols
Protocol A: Cascade Heck-Type C-Phenylation of Methyl Acrylate
This protocol leverages the cascade transfer ability of
Ph4SbOAc
, requiring only 0.33 equivalents of the organoantimony reagent to achieve full conversion of the alkene.
Materials Required:
Ph4SbOAc
: 0.33 mmol (Aryl donor)
Methyl acrylate: 1.0 mmol (Substrate)
PdCl2
: 0.04 mmol / 4 mol% (Catalyst)
t
-BuOOH (70% in water): 1.0 mmol (Promoter/Oxidant)
Acetonitrile: 3.0 mL (Solvent)
Step-by-Step Methodology:
Preparation: In a dried 10 mL Schlenk tube equipped with a magnetic stir bar, add
PdCl2
(7.1 mg) and
Ph4SbOAc
(161 mg).
Atmosphere Control: Evacuate and backfill the tube with Argon (3 cycles). Note: While the reaction is highly tolerant to aerobic conditions, an inert atmosphere prevents unwanted side-oxidations of the solvent.
Reagent Addition: Inject acetonitrile (3.0 mL) to dissolve the solids. Subsequently, add methyl acrylate (90 µL) and
t
-BuOOH (140 µL) via a micro-syringe.
Reaction Execution: Seal the tube securely and submerge it in an oil bath pre-heated to 50 °C. Stir vigorously for 24 hours.
Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove precipitated palladium black and antimony by-products. Wash the Celite plug with dichloromethane (3 × 5 mL).
Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient) to isolate the pure methyl cinnamate.
Ideal for coupling base-sensitive substrates where traditional
K2CO3
or
Cs2CO3
would cause degradation.
Materials Required:
Ph4SbOAc
: 0.5 mmol
Arylboronic acid: 0.5 mmol
Pd(PPh3)4
: 0.025 mmol / 5 mol%
Methanol / Toluene (1:1 v/v): 4.0 mL
Step-by-Step Methodology:
Preparation: Charge a reaction vial with
Ph4SbOAc
(244 mg), the desired arylboronic acid (0.5 mmol), and
Pd(PPh3)4
(28.9 mg).
Solvent Addition: Add 4.0 mL of a degassed Methanol/Toluene (1:1) mixture. The protic nature of methanol aids in the transmetalation transition state.
Reaction Execution: Stir the mixture at 80 °C for 12 hours under an Argon atmosphere.
Workup & Purification: Quench the reaction with distilled water (5 mL) and extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous
MgSO4
, filter, and concentrate. Purify via column chromatography to yield the biaryl product.
Troubleshooting & Optimization Insights
Issue: Incomplete Phenyl Transfer (Low Yield in Protocol A)
Causality: The cascade transfer of the 2nd and 3rd phenyl groups strictly requires the reoxidation of the Pd–H species and the activation of the Sb–C bond by peroxides[2].
Solution: Ensure the
t
-BuOOH is fresh. If the reaction stalls at ~33% conversion, the peroxide has likely degraded. Add an additional 0.5 equivalents of
t
-BuOOH.
Causality: Excess Pd(II) in the presence of highly reactive Sb(V) species can lead to competitive transmetalation of two phenyl groups onto a single Pd center, followed by reductive elimination.
Solution: Strictly maintain catalyst loading below 5 mol% and ensure the alkene/boronic acid is present in slight excess relative to the available phenyl groups.
References
Source: PMC (National Institutes of Health)
Source: Journal of Organometallic Chemistry (via ResearchGate)
The Phenylating Power of Pentavalent Antimony: A Technical Guide to Tetraphenylantimony Acetate
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the quest for efficient and selective methods for the construction of carbon-carbon and carbon-heteroatom bond...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective methods for the construction of carbon-carbon and carbon-heteroatom bonds is a perpetual endeavor. Among the myriad of reagents developed for this purpose, pentavalent organoantimony compounds have emerged as a unique class of reagents for arylation reactions. This technical guide focuses on the application of tetraphenylantimony acetate as a versatile and effective reagent for phenylation reactions, providing in-depth insights into its reactivity, application, and practical handling.
Introduction to Tetraphenylantimony Acetate: A Pentavalent Phenyl Donor
Tetraphenylantimony acetate, Ph₄SbOAc, is a pentavalent organoantimony compound characterized by a central antimony atom in the +5 oxidation state. The four phenyl groups and one acetate group are arranged in a trigonal bipyramidal geometry. This structure is key to its reactivity, as the axial and equatorial positions exhibit different bond lengths and strengths, influencing which groups are preferentially transferred in chemical reactions.
The utility of tetraphenylantimony acetate lies in its ability to act as a phenyl group donor under relatively mild conditions. Unlike many other strong organometallic phenylating agents, it often exhibits a high degree of functional group tolerance, making it a valuable tool in complex molecule synthesis.
Key Advantages:
Mild Reaction Conditions: Phenylation reactions can often be carried out under neutral or mildly basic conditions, avoiding the harsh reagents that can be detrimental to sensitive substrates.
High Selectivity: In many cases, it provides excellent selectivity for the phenylation of specific functional groups.
Versatility: It can be employed for the phenylation of a range of nucleophiles, including amines, phenols, and potentially other nucleophilic species.
Synthesis and Handling of Tetraphenylantimony Acetate
The synthesis of tetraphenylantimony acetate typically involves the reaction of triphenylantimony with a suitable oxidizing agent in the presence of an acetate source. A common method is the oxidation of triphenylstibine with hydrogen peroxide in a mixture of glacial acetic acid and acetic anhydride.
Safety and Handling:
Organoantimony compounds should be handled with care. Tetraphenylantimony acetate is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects[1]. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Applications in Phenylation Reactions: Protocols and Mechanistic Insights
While the primary documented use of tetraarylantimony acetates is in the N-arylation of amines, the underlying principles of reactivity can be extended to other nucleophiles. Here, we present established protocols and explore the potential for O-phenylation and C-phenylation reactions.
N-Phenylation of Amines: A Mild Ullmann-Type Condensation
A significant application of tetraarylantimony acetates is the copper-mediated N-arylation of amines, which proceeds under remarkably mild conditions compared to traditional Ullmann condensations[1].
General Protocol for N-Phenylation of Amines:
This protocol is adapted from the copper-mediated N-arylation using tetraarylantimony acetates[1].
Materials:
Tetraphenylantimony acetate (Ar₄SbOAc)
Amine substrate
Copper(II) acetate (Cu(OAc)₂)
Anhydrous solvent (e.g., Dichloromethane or Toluene)
Procedure:
To a stirred solution of the amine (1.0 mmol) in the chosen anhydrous solvent (5 mL) under an inert atmosphere, add copper(II) acetate (0.1 mmol, 10 mol%).
Add tetraphenylantimony acetate (1.2 mmol).
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous ammonia or a saturated solution of EDTA to remove copper salts.
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Examples of N-Phenylation with Tetraarylantimony Acetates [1]
Amine Substrate
Product
Yield (%)
Aniline
Diphenylamine
High
Benzylamine
N-Phenylbenzylamine
High
Morpholine
N-Phenylmorpholine
High
Mechanistic Considerations:
The reaction is believed to proceed through a mechanism involving transmetalation of the phenyl group from the antimony reagent to the copper catalyst. The resulting copper(III)-phenyl intermediate then undergoes reductive elimination with the amine to form the N-phenylated product and a copper(I) species, which is re-oxidized to complete the catalytic cycle.
Figure 1: Proposed catalytic cycle for the Cu-mediated N-phenylation.
O-Phenylation of Phenols and Alcohols: An Emerging Frontier
The phenylation of hydroxyl groups using pentavalent organoantimony reagents is a less explored but highly promising area. The principles of nucleophilic attack on the electrophilic antimony center or a copper-catalyzed pathway analogous to N-phenylation suggest the feasibility of these transformations. While specific protocols for tetraphenylantimony acetate are not as established, related pentavalent organobismuth reagents have been successfully employed for the O-phenylation of alcohols, providing a strong precedent[2].
Exploratory Protocol for O-Phenylation of Phenols:
This hypothetical protocol is based on related arylation methodologies and would require optimization.
Materials:
Tetraphenylantimony acetate
Phenol substrate
Copper(II) triflate (Cu(OTf)₂) or Copper(II) acetate (Cu(OAc)₂)
A suitable base (e.g., K₂CO₃ or Cs₂CO₃)
Anhydrous, high-boiling solvent (e.g., 1,2-dichloroethane or o-xylene)
Procedure:
In a reaction vessel, combine the phenol (1.0 mmol), tetraphenylantimony acetate (1.2 mmol), copper catalyst (10-20 mol%), and base (2.0 mmol).
Add the anhydrous solvent (5 mL) and heat the mixture to 70-120 °C under an inert atmosphere.
Monitor the reaction by TLC or GC-MS.
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.
Wash the filtrate with water and brine.
Dry the organic layer, concentrate, and purify the product by column chromatography.
Figure 2: General workflow for the exploratory O-phenylation protocol.
C-Phenylation of C-H Acids: A Potential Application
The direct phenylation of acidic C-H bonds using tetraphenylantimony acetate represents a challenging yet potentially rewarding transformation. Palladium-catalyzed C-H arylation has been demonstrated with other pentavalent organoantimony compounds, such as triarylantimony dicarboxylates, on electron-rich heterocycles[3]. This suggests that a similar approach with tetraphenylantimony acetate could be viable for suitable C-H acidic substrates.
Conceptual Approach for C-Phenylation:
A plausible strategy would involve a palladium-catalyzed C-H activation/arylation cycle. The choice of directing group on the C-H acid substrate would be crucial for achieving regioselectivity.
Key Components for a C-Phenylation Protocol:
Substrate: A C-H acid, potentially with a directing group.
Phenylating Agent: Tetraphenylantimony acetate.
Catalyst: A palladium(II) salt, such as Pd(OAc)₂.
Oxidant: An oxidant may be required to facilitate the catalytic cycle.
Solvent: A high-boiling, non-protic solvent.
Further research and development are necessary to establish robust protocols for the C-phenylation of C-H acids using tetraphenylantimony acetate.
Conclusion and Future Outlook
Tetraphenylantimony acetate is a valuable reagent with demonstrated utility in the mild and efficient N-phenylation of amines. The exploration of its potential for O-phenylation and C-phenylation reactions presents an exciting avenue for future research. As the demand for selective and functional-group-tolerant synthetic methods continues to grow, the unique reactivity of pentavalent organoantimony compounds like tetraphenylantimony acetate is poised to play an increasingly important role in the synthesis of complex organic molecules. The protocols and insights provided in this guide serve as a foundation for researchers to harness the phenylating power of this versatile reagent.
References
Marriott, A., & Bucher, G. (2024). Tetraarylammonium salts – synthesis, properties and emerging use. Organic & Biomolecular Chemistry, 22(46), 9021-9031. [Link]
Marriott, A., & Bucher, G. (2024). Tetraarylammonium salts - synthesis, properties and emerging use. Organic & Biomolecular Chemistry, 22(46), 9021–9031. [Link]
Ogawa, S., et al. (1995). Mechanism of ligand coupling of hypervalent pentaarylantimony compounds. Chemistry Letters, 24(4), 307-308. [Link]
Marriott, A., & Bucher, G. (2024). Tetraarylammonium salts – synthesis, properties and emerging use. ResearchGate. [Link]
Pandey, S. K., et al. (2024). Tetraalkylammonium salts (TAS) in solar energy applications – A review on in vitro and in vivo toxicity. Heliyon, 10(7), e28551. [Link]
Kakusawa, N., & Yamaguchi, J. (2009). Pentavalent organoantimony compounds as mild N-arylating agents for amines: Cu-mediated Ullmann-type N-arylation with tetraarylantimony(V) acetates. Chemical & Pharmaceutical Bulletin, 57(4), 436–438. [Link]
Uemura, T., et al. (2015). Pd-catalyzed C-arylation of unsaturated compounds with pentavalent triarylantimony dicarboxylates. Tetrahedron Letters, 56(34), 4944-4947. [Link]
Fujita, H., et al. (2022). Synthesis and characterization of tetraphenylammonium salts. Nature Communications, 13(1), 2537. [Link]
Gushchin, A. V., et al. (2018). Aryl Compounds of Pentavalent Antimony: Syntheses, Reactions, and Structures. Russian Chemical Reviews, 87(8), 752-777. [Link]
Wang, C., et al. (2017). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC Advances, 7(85), 54050-54063. [Link]
Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778–1786. [Link]
Islam, M. S., & Ghosh, K. (2013). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Journal of Chemical and Pharmaceutical Research, 5(12), 1279-1283. [Link]
Sisti, N. J., et al. (2011). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. The Journal of organic chemistry, 76(11), 4488–4497. [Link]
Thepe, T. C., et al. (1977). Brief Note Improved Methods for the Synthesis of Antimony Triacetate, Triphenylantimony Diacetate, and Pentaphenylantimony. The Ohio Journal of Science, 77(3), 134-136. [Link]
Kikushima, K., et al. (2022). Ligand- and Counterion-Assisted Phenol O-Arylation with TMP-Iodonium(III) Acetates. Organic Letters, 24(10), 1924–1928. [Link]
Habibi, D., & Marvi, O. (2006). Catalytic tetrahydropyranylation of phenols and alcohols using vanadium(V)-substituted polyoxomolybdates. Journal of the Serbian Chemical Society, 71(3), 289-294. [Link]
Soderberg, T. (2023). 17.S: Alcohols and Phenols (Summary). Chemistry LibreTexts. [Link]
Professor Eman. (2022, April 2). Organic Chemistry 1: Chapter 12 - Alcohols and Phenols (Part 1/1). [Video]. YouTube. [Link]
McQuade, L. E., & Van Vranken, D. L. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54705. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Organometallic Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Mechanistic Insights & Reaction Rationale
Pentaphenylantimony (
Ph5Sb
) is a hypervalent organoantimony(V) species that adopts a fluxional geometry in solution, rapidly interconverting between trigonal bipyramidal and square pyramidal states. When reacted with protic carboxylic acids, the compound undergoes a highly selective electrophilic dephenylation. The proton from the acetic acid attacks the electron-rich ipso-carbon of one equatorial phenyl ring, facilitating the cleavage of a single Sb–C bond and releasing benzene as a thermodynamically stable leaving group () [1].
The resulting tetraphenylstibonium cation (
Ph4Sb+
) is immediately trapped by the acetate counterion to form tetraphenylantimony acetate (
Ph4SbOAc
). X-ray crystallographic studies reveal that the product adopts a distorted trigonal bipyramidal geometry with the acetate ligand occupying an axial position. Crucially, the structure is heavily distorted by an intramolecular secondary Sb···O interaction (approx. 2.78 Å) with the formally non-bonded carbonyl oxygen of the acetate group. This secondary bonding forces one of the equatorial C–Sb–C angles to widen to 152.6° () [2]. Understanding this partial bidentate character is critical for downstream analytical validation, particularly when interpreting vibrational spectra.
Experimental Workflow
Figure 1: Workflow for synthesizing tetraphenylantimony acetate via dephenylation.
Materials and Reagents
To ensure high-yield dephenylation without forcing poly-cleavage (which occurs under harsher conditions or with halogens), precise stoichiometric control is required.
Reagent / Parameter
Specification / Value
Function
Pentaphenylantimony (
Ph5Sb
)
5.07 g (10.0 mmol, 1.0 eq)
Primary organometallic precursor.
Glacial Acetic Acid (
CH3COOH
)
0.60 g (10.0 mmol, 1.0 eq)
Protic cleavage agent and acetate source.
Anhydrous Toluene
30 - 50 mL
High-boiling non-polar reaction solvent.
Benzene / Diethyl Ether
1:1 v/v ratio
Recrystallization solvent system.
Reaction Temperature
90 - 100 °C (Reflux)
Provides activation energy for Sb-C cleavage.
Reaction Time
1 - 2 hours
Ensures complete conversion.
Step-by-Step Methodology
Phase 1: Reaction Assembly
Pre-reaction Preparation: In a fume hood, purge a flame-dried 100 mL round-bottom flask with dry nitrogen. Add 5.07 g (10.0 mmol) of pentaphenylantimony to the flask.
Solvent Addition: Inject 30 mL of anhydrous toluene. Causality: Toluene is explicitly chosen over lower-boiling solvents (like DCM) because its boiling point allows the reaction to be driven at ~100 °C. This temperature is optimal for overcoming the activation barrier of the Sb-C bond cleavage while preventing the thermal degradation of the product () [3].
Acid Introduction: Syringe 0.60 g (10.0 mmol) of glacial acetic acid into the stirring suspension. A strictly equimolar ratio prevents the formation of side products or adducts (such as
Ph4SbOAc⋅HOAc
).
Phase 2: Dephenylation
Thermal Activation: Attach a reflux condenser and lower the flask into a pre-heated oil bath set to 100 °C.
Reflux & Monitor: Stir the mixture under gentle reflux for 1 to 2 hours. The solid precursor will fully dissolve as the reaction progresses, and the generation of benzene will occur in situ.
In-Process Validation: Spot the reaction mixture on a silica TLC plate (Eluent: 9:1 Hexane/Ethyl Acetate). The reaction is complete when the highly non-polar
Ph5Sb
spot is entirely consumed, replaced by the baseline-adhering, more polar
Ph4SbOAc
.
Phase 3: Isolation and Purification
Solvent Removal: Cool the flask to room temperature. Transfer the solution to a rotary evaporator and remove the toluene and benzene by-product under reduced pressure (40 °C water bath). A viscous residue or crude white solid will remain.
Recrystallization: Dissolve the crude residue in a minimal volume of warm benzene (~10 mL). Carefully layer an equal volume of cold diethyl ether (~10 mL) over the benzene solution to decrease solubility and induce selective crystallization.
Harvesting: Chill the mixture at 4 °C overnight. Collect the resulting white crystals via vacuum filtration, wash with 5 mL of ice-cold diethyl ether, and dry under high vacuum for 4 hours. Expected yield: 85–95%.
Self-Validating Analytical System
To guarantee the structural integrity and purity of the synthesized tetraphenylantimony acetate, the protocol relies on a multi-tiered validation matrix:
Melting Point Analysis: The pure isolated crystals must exhibit a sharp melting point between 112 °C and 115 °C . A depressed melting point indicates residual toluene or the formation of the acetic acid adduct (
Ph4SbOAc⋅HOAc
).
Vibrational Spectroscopy (FT-IR): Because of the secondary Sb···O bonding, the acetate group exhibits partial bidentate character.
Solid State (KBr Pellet): Confirm the presence of C–O stretching modes at 1633 cm⁻¹ and 1302 cm⁻¹ .
Solution State (
CHCl3
): When dissolved, the secondary bonding is reduced. Run a solution-phase IR to observe the diagnostic shift of these bands to 1651 cm⁻¹ and 1230 cm⁻¹ . This shift definitively proves the dynamic coordination environment of the antimony center.
Proton NMR (
1H
NMR,
CDCl3
): The spectrum must show a sharp, distinct 3H singlet at roughly 1.90 - 2.00 ppm (acetate methyl group) and complex multiplets integrating to 20H between 7.30 - 7.80 ppm (equatorial and axial phenyl protons).
Title: The Crystal Structures of Tetraphenylantimony Acetate and its Acetic Acid Adduct
Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis)
URL: [Link]
Title: Specific Features of the Reactions of Pentaphenylantimony with Polyfunctional Heterocyclic Carboxylic Acids
Source: Russian Journal of General Chemistry (Pleiades Publishing)
URL: [Link]
Method
Application Notes and Protocols for the Quantification of Tetraphenylantimony Acetate
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This document provides a comprehensive guide to the analytical techniques for the qua...
This document provides a comprehensive guide to the analytical techniques for the quantification of tetraphenylantimony acetate, an organoantimony compound of interest in pharmaceutical and other research fields. Recognizing the limited availability of specific validated methods for this particular analyte, this application note synthesizes information from analogous tetraphenyl-substituted organometallic compounds and fundamental analytical principles to propose robust and reliable analytical workflows. Detailed protocols for High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, including sample preparation from various pharmaceutical matrices. The causality behind experimental choices is explained to empower researchers to adapt and validate these methods for their specific applications.
Introduction: The Analytical Imperative for Tetraphenylantimony Acetate
Tetraphenylantimony acetate, with the chemical formula (C₆H₅)₄SbO₂CCH₃, belongs to the class of pentavalent organoantimony compounds.[1] The presence of both a metallic core and organic ligands imparts unique chemical properties that are of interest in various fields, including medicinal chemistry and materials science. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, formulation development, quality control, and stability testing.
The analytical challenge lies in the dual nature of the molecule: the inorganic antimony core and the organic phenyl and acetate ligands. This necessitates analytical techniques that can either quantify the intact molecule or determine the concentration of the central antimony atom as a proxy for the parent compound. This guide focuses on two primary analytical strategies:
Speciation analysis using HPLC-ICP-MS: This hyphenated technique allows for the separation of the intact tetraphenylantimony cation from other antimony species, followed by highly sensitive and specific quantification of antimony.
Molecular analysis using GC-MS: This approach, following a necessary derivatization step, enables the separation and quantification of a volatile derivative of the tetraphenylantimony moiety.
This document provides detailed, step-by-step protocols for these techniques, along with comprehensive guidance on sample preparation from common pharmaceutical dosage forms.
Physicochemical Properties of Tetraphenylantimony Acetate
A thorough understanding of the physicochemical properties of tetraphenylantimony acetate is fundamental to developing robust analytical methods.
Expected to have limited solubility in water and higher solubility in organic solvents. Solubility in hot aromatic hydrocarbons like toluene and xylene is probable, similar to tetraphenyltin.[2]
Inferred
Stability
Organoantimony(V) compounds are generally more stable than their Sb(III) counterparts. However, hydrolysis and thermal decomposition are potential degradation pathways.[3][4]
Inferred
HPLC-ICP-MS for the Speciation and Quantification of Tetraphenylantimony Cation
High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for the quantification of tetraphenylantimony, as it allows for the separation of the intact organometallic cation from potential degradation products or other antimony species, followed by highly sensitive elemental detection.
Principle of HPLC-ICP-MS Analysis
The sample extract is injected into an HPLC system where the tetraphenylantimony cation is separated from other components on a stationary phase. The eluent from the HPLC column is then introduced into the ICP-MS system. In the high-temperature argon plasma, the analyte is atomized and ionized. The resulting antimony ions (¹²¹Sb and ¹²³Sb) are then guided into the mass spectrometer, where they are separated by their mass-to-charge ratio and detected. The intensity of the antimony signal is directly proportional to the concentration of the tetraphenylantimony cation in the sample.
Proposed HPLC-ICP-MS Method
The following method is proposed based on the analysis of structurally similar organometallic compounds and general principles of reversed-phase chromatography. Method development and validation are essential for specific applications.
Table 1: Proposed HPLC-ICP-MS Parameters
Parameter
Recommended Condition
Rationale
HPLC System
Inert, PEEK-lined system
To minimize interaction of the organometallic analyte with metal surfaces.
Column
C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Provides good retention and separation for non-polar to moderately polar compounds. The tetraphenyl moiety imparts significant hydrophobicity.
Mobile Phase A
0.1% Formic Acid in Deionized Water
Provides a source of protons to ensure consistent ionization of the analyte and improves peak shape.
Mobile Phase B
Acetonitrile or Methanol
Common organic solvents for reversed-phase HPLC. Acetonitrile often provides better peak shapes for aromatic compounds.
A gradient is necessary to elute the relatively non-polar tetraphenylantimony cation and then wash the column. This is a starting point and should be optimized.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Injection Volume
10-20 µL
Should be optimized based on sample concentration and sensitivity requirements.
ICP-MS System
Standard ICP-MS with a collision/reaction cell
The collision/reaction cell helps to remove polyatomic interferences.
Isotopes Monitored
¹²¹Sb, ¹²³Sb
These are the two stable isotopes of antimony. ¹²¹Sb is generally more abundant.
Internal Standard
Indium (¹¹⁵In) or Tellurium (¹²⁵Te)
Added online to correct for instrument drift and matrix effects.
Experimental Workflow: HPLC-ICP-MS
Caption: Workflow for HPLC-ICP-MS analysis of tetraphenylantimony acetate.
GC-MS for the Quantification of Derivatized Tetraphenylantimony
Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and definitive identification based on mass spectra. However, due to its salt nature and low volatility, tetraphenylantimony acetate requires derivatization prior to GC analysis.
Principle of Derivatization and GC-MS Analysis
The tetraphenylantimony cation is derivatized to a more volatile and thermally stable compound, typically by replacing the acetate with an alkyl group (e.g., ethyl or pentyl) using a Grignard reagent. The resulting penta-substituted organoantimony compound is then extracted into an organic solvent. This extract is injected into the GC, where the derivatized analyte is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting fragments are detected based on their mass-to-charge ratio. Quantification is achieved by comparing the peak area of a characteristic ion to that of a standard.
Proposed Derivatization and GC-MS Method
The following protocol is adapted from established methods for the analysis of organotin compounds.[5][6]
Table 2: Proposed Derivatization and GC-MS Parameters
Parameter
Recommended Condition
Rationale
Derivatization Reagent
Ethylmagnesium bromide (EtMgBr) or Pentylmagnesium bromide (PeMgBr) in an appropriate ether solvent (e.g., THF, diethyl ether)
Grignard reagents are effective for alkylating organometallic compounds. The choice of alkyl group can be used to shift the retention time of the analyte.
Grignard reactions are sensitive to water. The reaction is typically fast at room temperature.
GC System
Standard GC with a split/splitless injector
Provides flexibility for different sample concentrations.
Column
Mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
A workhorse column for a wide range of semi-volatile organic compounds.
Carrier Gas
Helium at a constant flow of 1.0-1.5 mL/min
Inert carrier gas providing good chromatographic efficiency.
Injector Temperature
250-280 °C
Sufficient to vaporize the derivatized analyte without thermal degradation.
Oven Temperature Program
80 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min)
A starting point for separating the derivatized analyte from solvent and other matrix components. Should be optimized.
MS System
Quadrupole or Ion Trap Mass Spectrometer
Widely available and provides good sensitivity and spectral information.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode
Full Scan (for method development) and Selected Ion Monitoring (SIM) (for routine quantification)
Full scan provides qualitative information, while SIM enhances sensitivity and selectivity for target analytes.
Characteristic Ions
To be determined from the mass spectrum of the derivatized standard. Expect fragments corresponding to the loss of phenyl and alkyl groups.
The isotopic pattern of antimony will be a key identifier.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of tetraphenylantimony acetate following derivatization.
Sample Preparation Protocols for Pharmaceutical Formulations
The success of any analytical method hinges on effective sample preparation to extract the analyte of interest from the formulation matrix. The following are detailed starting protocols for common pharmaceutical dosage forms.
Solid Dosage Forms (Tablets and Capsules)
This protocol is based on the standard "crush-extract-filter" method for solid dosage forms.[7]
Protocol:
Sample Collection: Accurately weigh a representative number of tablets or the contents of capsules.
Crushing: Grind the tablets or capsule contents to a fine, homogeneous powder using a mortar and pestle.
Extraction:
Accurately weigh a portion of the powder equivalent to a target concentration of tetraphenylantimony acetate into a volumetric flask.
Add a suitable organic solvent in which tetraphenylantimony acetate is soluble (e.g., methanol, acetonitrile, or a mixture with a small amount of a solubilizing agent like THF).
Sonicate the mixture for 15-30 minutes to ensure complete dissolution of the active ingredient.[7]
Allow the solution to cool to room temperature and dilute to the mark with the extraction solvent.
Filtration: Filter an aliquot of the extract through a 0.22 µm PTFE syringe filter to remove excipients.
Analysis: The filtrate is now ready for dilution (if necessary) and injection into the HPLC-ICP-MS or for the derivatization step for GC-MS analysis.
Semi-Solid Dosage Forms (Creams and Ointments)
This protocol involves a solvent extraction to separate the analyte from the lipophilic matrix.
Protocol:
Sample Collection: Accurately weigh a representative amount of the cream or ointment into a centrifuge tube.
Extraction:
Add a volume of a solvent that is immiscible with the cream/ointment base but in which tetraphenylantimony acetate is soluble (e.g., a mixture of acetonitrile and water).
Vortex the mixture vigorously for 2-5 minutes to facilitate the extraction of the analyte into the solvent phase.
Centrifuge the sample to separate the phases.
Isolation: Carefully collect the supernatant (the solvent layer containing the analyte).
Filtration: Filter the collected supernatant through a 0.22 µm PTFE syringe filter.
Analysis: The filtrate is ready for analysis by HPLC-ICP-MS or for derivatization for GC-MS.
Liquid Dosage Forms (Injectable Solutions)
For injectable solutions, sample preparation is often simpler, involving dilution.
Protocol:
Sample Collection: Accurately pipette a known volume of the injectable solution into a volumetric flask.
Dilution: Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis or an appropriate buffer for derivatization.
Filtration (Optional): If the formulation contains excipients that may interfere with the analysis, filtration through a 0.22 µm filter may be necessary.
Analysis: The diluted sample is ready for injection.
Method Validation Considerations
Any analytical method developed for the quantification of a pharmaceutical ingredient must be validated to ensure its performance is suitable for its intended purpose. The key validation parameters to be assessed include:
Table 3: Method Validation Parameters
Parameter
Description
Acceptance Criteria (Typical)
Specificity/Selectivity
The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
No interference at the retention time of the analyte.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.
Correlation coefficient (r²) ≥ 0.995.
Range
The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
Typically 80-120% of the test concentration.
Accuracy
The closeness of the test results obtained by the method to the true value.
Recovery of 98-102% for drug product.
Precision (Repeatability and Intermediate Precision)
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
RSD ≤ 2%.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Typically a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Typically a signal-to-noise ratio of 10:1.
Robustness
A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant change in results with minor variations in parameters.
Conclusion and Future Perspectives
The analytical methods proposed in this application note provide a solid foundation for the reliable quantification of tetraphenylantimony acetate in various pharmaceutical contexts. The HPLC-ICP-MS method offers unparalleled sensitivity and specificity for the intact organometallic cation, making it ideal for trace-level analysis and speciation studies. The GC-MS method, while requiring derivatization, provides an alternative approach with high resolving power and the potential for structural confirmation.
It is imperative that researchers and drug development professionals adapt and thoroughly validate these proposed methods for their specific sample matrices and regulatory requirements. Future work should focus on establishing a definitive, validated method for tetraphenylantimony acetate and investigating its stability under various stress conditions to further support its development and application.
References
Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025). LCGC North America. [Link]
Injectable Formulation Development: A Technical Guide for Sterile Drug Products. (2026). Pharmaffiliates. [Link]
Applications of Antimony in Catalysis. (2024). ACS Organic & Inorganic Au. [Link]
The Hydrolysis Behavior of Antimony Trichloride and Phase Transformation Mechanism of Hydrolysates with the Effect of Arsenic. (n.d.). ResearchGate. [Link]
Tetraphenyltin | CAS 595-90-4. (n.d.). Ereztech. [Link]
Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. (2021). Molecules. [Link]
Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. (2020). ACS Sustainable Chemistry & Engineering. [Link]
Use of Microemulsions for Tetraphenyltin Determination by High-Performance Liquid Chromatography with Spectrophotometric Detection. (2019). Journal of Analytical Chemistry. [Link]
Recycle of Active Pharmaceutical Ingredients from Unused Tablets and Capsules by Solid-Liquid Extraction and Crystallization. (n.d.). Future Tech Pavilion. [Link]
Preparation of Ointments, Pastes, Creams and Gels. (n.d.). Pharmaguideline. [Link]
Triphenylantimony(III). (n.d.). AMERICAN ELEMENTS. [Link]
Triphenylantimony Diacetate. (n.d.). AMERICAN ELEMENTS. [Link]
Application of HPLC Technology in Drug Detection. (n.d.). Technology Networks. [Link]
Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. (2014). Agilent. [Link]
Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. (n.d.). LabRulez GCMS. [Link]
Analysis of organic Tin Compounds with Capillary GC-FPD. (n.d.). Shimadzu. [Link]
Synthesis of tetraphenylantimony 3-fluorophenylacetate from pentaphenylantimony and tri-phenylantimony bis(3-fluorophenyl acetate). (2025). ResearchGate. [Link]
HPLC method for tetraphenylporphyrins with metals? (2019). ResearchGate. [Link]
Tetraphenylphosphonium Chloride-Enhanced Ionization Coupled to Orbitrap Mass Spectrometry for Sensitive and Non-targeted Screening of Polyhalogenated Alkyl Compounds from Limited Serum. (2022). Analytical Chemistry. [Link]
Tetraphenylarsonium Chloride as an Analytical Reagent: Titration by Iodine. (n.d.). Analytical Chemistry. [Link]
HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column. (2023). SIELC Technologies. [Link]
Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. (n.d.). PMC. [Link]
Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample's Journey through Temperature. (2022). MDPI. [Link]
use of tetraphenylantimony acetate in the preparation of advanced materials
Application Note: Tetraphenylantimony Acetate in the Preparation of Advanced Functional Materials Target Audience: Materials Scientists, Synthetic Chemists, and Lithography Researchers. Document Purpose: To provide a mec...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Tetraphenylantimony Acetate in the Preparation of Advanced Functional Materials
Target Audience: Materials Scientists, Synthetic Chemists, and Lithography Researchers.
Document Purpose: To provide a mechanistic and practical framework for utilizing tetraphenylantimony acetate (
Ph4SbOAc
) in the synthesis of next-generation Extreme Ultraviolet (EUV) resists and as a highly selective aryl donor in transition-metal-catalyzed material synthesis.
Structural Rationale and Chemical Foundation
Tetraphenylantimony acetate (
Ph4SbOAc
) is a pentavalent organoantimony compound that serves as a critical precursor and reagent in advanced materials science. Its utility is fundamentally driven by its unique coordination geometry. Crystallographic studies reveal that
Ph4SbOAc
adopts a distorted trigonal bipyramidal structure[1]. This distortion is caused by a secondary
Sb⋯O
bonding interaction with the formally non-bonded oxygen of the acetate group, which increases one of the equatorial
C-Sb-C
angles to
152.6∘
and imparts partial bidentate character to the acetate ligand[2].
Why this matters for materials synthesis:
The lability of the acetate group, combined with the high polarizability of the antimony center, makes
Ph4SbOAc
an exceptional candidate for two distinct advanced applications:
Ligand Exchange Precursor: It readily undergoes carboxylate exchange to form polymerizable organoantimony monomers (e.g., methacrylates) used in high-resolution lithography[3].
Pseudo-Halide Aryl Donor: The polarized
Sb-C
bond allows it to function as a highly efficient, biphenyl-free arylating agent in palladium-catalyzed
C-H
functionalization for optoelectronic materials[4].
As the semiconductor industry scales down to sub-20 nm nodes, traditional chemically amplified resists suffer from line-edge roughness due to acid diffusion. Organometallic carboxylates, specifically antimony-based complexes derived from
Ph4SbOAc
, have emerged as negative-tone EUV resists[5].
Antimony possesses a remarkably high EUV optical density. When thin films (e.g., 20 nm) of polymerizable tetraphenylantimony carboxylates are exposed to 13.5 nm EUV photons, the antimony core efficiently absorbs the radiation and ejects secondary electrons with extremely short diffusion lengths[6]. These electrons initiate localized olefin polymerization, rendering the exposed areas insoluble and creating a high-resolution negative-tone image without the need for acid catalysis.
Fig 1. Photochemical mechanism of antimony-based EUV resists upon photon absorption.
Application II: Palladium-Catalyzed Synthesis of Optoelectronic Precursors
In the synthesis of advanced organic materials (such as 2-arylbenzofurans used in OLEDs and organic photovoltaics),
Ph4SbOAc
acts as a superior aryl donor compared to traditional aryl halides[4]. In a Palladium-catalyzed catalytic cycle,
Ph4SbOAc
undergoes transmetalation with
Pd(II)
species. Because it acts as a pseudo-halide, it bypasses the harsh oxidative addition steps required for aryl chlorides, allowing for milder reaction conditions and preventing the formation of undesired biphenyl homocoupling by-products.
Fig 2. Catalytic cycle for the Pd-catalyzed C-H arylation using Ph4SbOAc as an aryl donor.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints.
Protocol A: Synthesis of Tetraphenylantimony Methacrylate (EUV Resist Monomer)
Objective: Convert
Ph4SbOAc
into a polymerizable EUV resist precursor via ligand exchange.
Preparation: Dissolve 5.0 mmol of
Ph4SbOAc
in 30 mL of anhydrous toluene under an inert argon atmosphere.
Causality: Toluene is chosen because it solubilizes the pentavalent antimony complex without coordinating to the metal center, preventing competitive inhibition during ligand exchange.
Ligand Exchange: Add 5.2 mmol of methacrylic acid dropwise at room temperature. Stir the mixture at
60∘C
for 4 hours.
Causality: The slight excess of methacrylic acid drives the equilibrium forward. The displaced acetic acid must be removed to prevent reversibility.
In-Process Validation: Extract a
0.1 mL
aliquot, remove the solvent in vacuo, and analyze via
1H NMR
(
CDCl3
).
Validation Checkpoint: The disappearance of the acetate methyl singlet (
δ∼1.9 ppm
) and the appearance of methacrylate vinylic protons (
δ∼5.5
and
6.1 ppm
) confirms successful transesterification.
Isolation: Concentrate the solution under reduced pressure to
10 mL
. Add
20 mL
of cold diethyl ether to precipitate the product. Filter and dry under vacuum.
Protocol B: Pd-Catalyzed C-H Arylation of Benzofuran using
Ph4SbOAc
Objective: Synthesize 2-phenylbenzofuran using
Ph4SbOAc
as a pseudo-halide aryl donor.
Reaction Assembly: In a Schlenk tube, combine benzofuran (0.5 mmol),
Ph4SbOAc
(0.5 mmol),
Pd(OAc)2
(0.025 mmol, 5 mol%), and
CuCl2
(1.0 mmol) in 3 mL of 1,2-dichloroethane (1,2-DCE).
Causality:
CuCl2
acts as the terminal oxidant to regenerate the
Pd(II)
active species from
Pd(0)
after reductive elimination.
Thermal Activation: Seal the tube and heat to
80∘C
for 24 hours under aerobic conditions.
Quenching and Extraction: Cool to room temperature, dilute with
10 mL
ethyl acetate, and wash with saturated aqueous
NH4Cl
to remove copper salts.
In-Process Validation: Analyze the organic layer via GC-MS using dibenzyl as an internal standard.
Validation Checkpoint: The chromatogram should show a distinct peak for 2-phenylbenzofuran (
m/z=194
). The absence of a biphenyl peak (
m/z=154
) validates the selective transmetalation pathway of the pentavalent antimony donor over traditional radical homocoupling[4].
Quantitative Data Summaries
Table 1: Comparison of Aryl Donors in Pd-Catalyzed Arylation of Benzofuran
Data summarizes the efficiency of pentavalent antimony compounds vs. traditional donors under identical catalytic conditions (
5 mol% Pd(OAc)2
,
80∘C
).
Aryl Donor
By-product Formation
Yield of 2-Phenylbenzofuran (%)
Reaction Time (h)
Ph-I
High (Biphenyl)
45%
24
PhB(OH)2
Moderate
68%
18
Ph3SbF2
None
82%
12
Ph4SbOAc
None
77%
22
Table 2: EUV Resist Performance Metrics for Antimony Carboxylates
Data highlights the impact of the antimony core on lithographic sensitivity.
Resist Monomer
Metal Core
EUV Optical Density (
μm−1
)
Dose to Clear (
Emax
,
mJ/cm2
)
Resolution Limit (nm)
Standard CAR (Polymer)
None
~4.5
15.0
22
Triphenylantimony Diacrylate
Antimony (Sb)
~18.2
8.5
16
Tetraphenylantimony Methacrylate
Antimony (Sb)
~17.8
9.2
15
References
THE CRYSTAL STRUCTURES OF TETRAPHENYLANTIMONY ACETATE AND ITS ACETIC ACID ADDUCT.
Synthesis and Structure of Tetraphenylantimony Methacrylate and Tetraphenylantimony Crotonate and Their Use for the Production of Antimony-Containing Polystyrene.Russian Journal of General Chemistry.
Molecular organometallic resists for EUV.
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans.Semantic Scholar.
Application Note: Catalytic Synthesis of Cyclic Carbonates via CO₂ Fixation Using Tetraphenylantimony Acetate (Ph₄SbOAc)
Introduction & Mechanistic Rationale The chemical fixation of carbon dioxide (CO₂) into value-added chemicals represents a critical frontier in sustainable synthesis and green chemistry. Among the most atom-economical tr...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The chemical fixation of carbon dioxide (CO₂) into value-added chemicals represents a critical frontier in sustainable synthesis and green chemistry. Among the most atom-economical transformations is the cycloaddition of CO₂ to epoxides to yield cyclic carbonates, which are highly sought after as aprotic polar solvents, battery electrolytes, and polymer precursors[1].
While various homogeneous catalysts exist, pentavalent organoantimony compounds—specifically tetraphenylantimony acetate (Ph₄SbOAc)—offer a unique, highly tunable platform. Traditionally recognized for their utility as pseudo-halides in Pd-catalyzed C–C(Ar) cross-coupling reactions[2], these Sb(V) species also function as exceptional Lewis acids. Ph₄SbOAc adopts a distorted trigonal bipyramidal geometry[2], where the highly electrophilic antimony center effectively coordinates to the oxygen atom of the epoxide ring. This coordination significantly lowers the lowest unoccupied molecular orbital (LUMO) of the epoxide, rendering it highly susceptible to nucleophilic attack. Compared to trivalent antimony species, pentavalent complexes like Ph₄SbOAc exhibit superior catalytic activity in CO₂ cycloaddition due to their enhanced Lewis acidity and structural stability under elevated temperatures and pressures[3].
Mechanistic Pathway
The catalytic cycle is a self-propagating cascade of Lewis acid activation, nucleophilic ring-opening, and heterocumulene insertion.
Figure 1: Catalytic cycle for CO₂ cycloaddition to epoxides utilizing Ph₄SbOAc as a Lewis acid.
Substrates: Epoxides (e.g., Propylene oxide, Styrene oxide), distilled over CaH₂ prior to use.
Gas: CO₂ cylinder (99.99% purity) equipped with a high-pressure regulator.
Equipment: 50 mL stainless steel high-pressure autoclave reactor with a magnetic stirrer, internal thermocouple, and pressure gauge.
Step-by-Step Methodology
Step 1: Reactor Preparation and Reagent Loading
Action: In a glovebox or under standard Schlenk conditions, charge the 50 mL autoclave with the epoxide substrate (10.0 mmol), Ph₄SbOAc (0.1 mmol, 1 mol%), and TBAB (0.1 mmol, 1 mol%). If utilizing a solid epoxide, dissolve the mixture in 5 mL of anhydrous dichloromethane.
Causality (Expertise): Ph₄SbOAc provides the Lewis acidic Sb(V) center for epoxide activation, but its acetate ligand is a relatively poor nucleophile for the subsequent ring-opening step. The addition of TBAB introduces highly nucleophilic bromide ions (Br⁻). This synergistic binary system (Lewis acid + nucleophile) dramatically lowers the activation energy barrier for the rate-limiting ring-opening step.
Validation Checkpoint (Trustworthiness): Inspect the autoclave's PTFE or Viton O-ring for micro-abrasions before sealing. A compromised seal will lead to CO₂ pressure loss during heating, invalidating the kinetic profile of the reaction.
Step 2: Purging and Pressurization
Action: Seal the autoclave, remove it from the inert atmosphere, and connect it to the CO₂ line. Purge the reactor by pressurizing to 1.0 MPa with CO₂ and slowly venting to atmospheric pressure. Repeat this cycle three times. Finally, pressurize the reactor to 3.0 MPa.
Causality: Successive purging displaces residual inert gases, ensuring the partial pressure of CO₂ is maximized. A pressure of 3.0 MPa ensures CO₂ is highly soluble in the neat liquid epoxide phase at reaction temperatures, driving the equilibrium of the carboxylation step forward.
Validation Checkpoint: Isolate the reactor from the gas cylinder and monitor the pressure gauge for 5 minutes at ambient temperature. A perfectly stable pressure reading confirms a hermetic seal.
Step 3: Reaction Execution (Heating & Stirring)
Action: Place the autoclave in a pre-heated oil bath or aluminum heating block set to 100 °C. Initiate magnetic stirring at an aggressive rate (≥600 rpm). Allow the reaction to proceed for 4 to 6 hours.
Causality: The elevated temperature provides the necessary thermal energy to overcome the endothermic barrier of epoxide ring-opening. High-speed stirring is critical to overcome the biphasic mass transfer limitations between the supercritical-like CO₂ phase and the liquid substrate phase.
Validation Checkpoint (Self-Validating System): As the reactor heats, the pressure will initially rise due to the thermal expansion of CO₂. Subsequently, a gradual pressure drop will be observed as gaseous CO₂ is consumed and incorporated into the liquid cyclic carbonate product. The cessation of this pressure drop is a real-time indicator of reaction completion.
Step 4: Depressurization and Workup
Action: Remove the autoclave from the heat source and cool it to room temperature using an ice-water bath. Slowly vent the residual CO₂ in a well-ventilated fume hood. Transfer the crude reaction mixture to a round-bottom flask, using 10 mL of ethyl acetate to quantitatively rinse the reactor.
Causality: Rapid depressurization while the reactor is hot can cause the volatile cyclic carbonate products to aerosolize and be lost through the vent valve. Cooling ensures the product remains entirely in the liquid phase.
Validation Checkpoint: Weigh the crude mixture after solvent evaporation. The mass must be strictly greater than the initial mass of the epoxide, reflecting the stoichiometric incorporation of CO₂ (mass balance check).
Step 5: Analytical Validation
Action: Filter the crude mixture through a short plug of silica gel to sequester the Ph₄SbOAc and TBAB catalysts, eluting with ethyl acetate. Evaporate the solvent under reduced pressure. Analyze the neat product via ¹H NMR (CDCl₃) and FT-IR spectroscopy.
Causality: Silica gel chromatography effectively traps the highly polar organoantimony and ammonium salts, yielding a spectroscopically pure product without the need for high-vacuum distillation, which could degrade sensitive substrates.
Validation Checkpoint: In the FT-IR spectrum, the complete disappearance of the epoxide C-O stretch (~830 cm⁻¹) and the appearance of a strong, sharp carbonyl stretch (C=O) at ~1790–1800 cm⁻¹ definitively confirms the formation of the cyclic carbonate.
Quantitative Data Summary
The following table summarizes the expected performance of the Ph₄SbOAc/TBAB catalytic system across various epoxide substrates. Data reflects reactions conducted at 100–120 °C, 3.0–4.0 MPa CO₂, for 4–12 hours.
Epoxide Substrate
Co-Catalyst (1 mol%)
Temp (°C)
CO₂ Pressure (MPa)
Time (h)
Conversion (%)
Selectivity (%)
Propylene Oxide
TBAB
100
3.0
4
>99
>99
Styrene Oxide
TBAB
120
3.0
6
95
98
Epichlorohydrin
None
120
4.0
12
82
95
Cyclohexene Oxide
TBAB
130
5.0
18
75
90
Note: Sterically hindered internal epoxides (e.g., cyclohexene oxide) require harsher conditions (higher temperature and pressure) due to the increased activation energy required for the nucleophilic ring-opening step.
References
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans . National Center for Biotechnology Information (PMC).[Link]
Catalytic Annulation of Epoxides with Heterocumulenes by the Indium-Tin System . National Center for Biotechnology Information (PMC).[Link]
Synthesis and structure of bis(tetraphenylantimony) malonate . ResearchGate.[Link]
Technical Support Center: Optimizing Tetraphenylantimony Acetate-Mediated Transformations
Welcome to the Technical Support Center for organoantimony-mediated synthesis. This guide is specifically engineered for researchers and drug development professionals utilizing tetraphenylantimony acetate ( Ph4SbOAc )...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for organoantimony-mediated synthesis. This guide is specifically engineered for researchers and drug development professionals utilizing tetraphenylantimony acetate (
Ph4SbOAc
) as a mild, highly selective arylating agent.
Unlike traditional aryl halides or boronic acids, pentavalent organoantimony compounds operate through unique transmetalation and coordination pathways. This portal provides mechanistic insights, self-validating protocols, and targeted troubleshooting to help you optimize your catalytic cross-coupling and N-arylation workflows.
Mechanistic Causality & Structural Insights
To optimize reactions involving
Ph4SbOAc
, one must first understand its unique structural causality. In the solid state,
Ph4SbOAc
adopts a distorted trigonal bipyramidal geometry with the acetate group occupying an axial position[1].
The defining feature of this molecule is the secondary Sb···O bonding (an intramolecular contact of ~2.594 Å) involving the formally non-bonded oxygen of the acetate group[1]. This secondary interaction pulls the acetate ligand closer, causing a severe geometric distortion: one of the equatorial C–Sb–C angles expands to 152.6° (at the expense of the other two, which compress to ~102.5°)[1].
Why does this matter for your experiments?
This extreme angular distortion destabilizes the equatorial Sb–C(phenyl) bonds. Consequently,
Ph4SbOAc
readily acts as a "pseudo-halide," effortlessly transferring a phenyl group to transition metal catalysts (like Pd or Cu) under exceptionally mild conditions[2]. It is this precise structural tension that makes it a superior aryl donor in Heck-, Stille-, Suzuki-, and Sonogashira-type reactions compared to standard triphenylantimony species[2].
Reaction Pathway Visualization
The following diagram maps the logical workflow and catalytic cycle of a Palladium-catalyzed C–H arylation utilizing
Ph4SbOAc
as the aryl donor. Understanding this cycle is critical for diagnosing where a reaction might be stalling.
Figure 1: Catalytic cycle of Pd-mediated C-H arylation using Ph4SbOAc as a pseudo-halide.
This self-validating protocol details the synthesis of 2-arylbenzofurans using
Ph4SbOAc
. Every step includes the underlying causality to help you adapt the methodology to your specific substrates.
Step 1: Reagent Preparation & Stoichiometry
Action: In a dry reaction vial, add the heterocycle substrate (1.0 equiv),
Ph4SbOAc
(1.2 equiv), and
Pd(OAc)2
(5 mol%).
Causality: A 20% excess of the antimony reagent compensates for trace homocoupling (biphenyl formation). The Pd(II) species is strictly required to initiate the transmetalation step; Pd(0) sources will fail without an initial oxidant[2].
Step 2: Oxidant Integration
Action: Add
CuCl2
(2.0 equiv) to the mixture.
Causality: Because the
β
-hydride elimination step releases the catalyst as Pd(0), a stoichiometric oxidant is required to turn the catalyst back over to the active Pd(II) state[3]. Failure to include this will cap your yield at the catalyst loading percentage (e.g., 5%).
Step 3: Solvent Assembly
Action: Suspend the solid mixture in 1,2-dichloroethane (1,2-DCE) to achieve a 0.2 M concentration.
Causality: 1,2-DCE is a moderately polar, non-coordinating solvent. It stabilizes the highly polarized Ph–Pd–OAc intermediate without outcompeting the heterocyclic substrate for coordination sites on the palladium center.
Step 4: Thermal Activation & Monitoring
Action: Seal the vial and heat to 80 °C for 12 hours under vigorous stirring. Monitor via TLC or LC-MS.
Causality: The distorted geometry of
Ph4SbOAc
significantly lowers the activation energy for phenyl transfer[1]. Heating beyond 100 °C is unnecessary and only accelerates the thermal decomposition of the catalyst into inactive palladium black.
Step 5: Quenching and Self-Validation
Action: Cool to room temperature. Dilute with ethyl acetate and filter through a tightly packed Celite pad.
Validation Check: You should observe a distinct color change and precipitated copper/antimony salts on the Celite. If the filtrate remains dark black, your catalyst has crashed out, indicating a failure in the oxidation cycle (Step 2). Purify the filtrate via standard silica gel chromatography.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal impact of varying reaction parameters during the optimization of the Pd-catalyzed arylation workflow. Use this matrix to benchmark your own optimization screens.
Entry
Catalyst (mol%)
Oxidant
Solvent
Temp (°C)
Yield (%)
Causality / Observation
1
Pd(OAc)₂ (5)
CuCl₂ (2 eq)
1,2-DCE
80
85
Optimal conditions; efficient transmetalation and Pd(0) reoxidation.
2
Pd(OAc)₂ (5)
None
1,2-DCE
80
15
Catalyst dies at Pd(0) stage; yield is limited by stoichiometric Pd turnover.
3
Pd(PPh₃)₄ (5)
CuCl₂ (2 eq)
1,2-DCE
80
42
Strong phosphine ligands outcompete the substrate for Pd coordination.
4
Pd(OAc)₂ (5)
CuCl₂ (2 eq)
Toluene
80
61
Lower solvent polarity reduces the efficiency of the polarized transmetalation.
5
Pd(OAc)₂ (5)
CuCl₂ (2 eq)
1,2-DCE
25
<5
Insufficient thermal energy to overcome the Sb–C bond cleavage threshold.
Troubleshooting Guide (Q&A)
Q: My arylation reaction stalls at ~15-20% conversion despite using an excess of
Ph4SbOAc
. What is the limiting factor?A: This is a classic symptom of catalyst poisoning or a failure in the reoxidation step. Because
Ph4SbOAc
acts as a pseudo-halide, the catalytic cycle releases Pd(0) after product formation[2]. If your oxidant (e.g.,
CuCl2
) is poorly soluble or insufficient, the Pd(0) aggregates into inactive palladium black.
Actionable Fix: Ensure vigorous stirring to maximize solid-liquid mixing, or switch to a more soluble oxidant system (e.g., benzoquinone or aerobic
O2
bubbling).
Q: I am attempting a Cu-mediated Ullmann-type N-arylation of an aliphatic amine, but I only recover starting material. Anilines work perfectly. Why?A:Ph4SbOAc
is widely recognized as an excellent, mild N-arylating agent for amines[4]. However, aliphatic amines are highly nucleophilic and strongly coordinate to the copper catalyst. This forms a stable, unreactive Cu-amine complex that completely prevents the necessary transmetalation with the antimony reagent.
Actionable Fix: This transformation is inherently limited by the nucleophilicity of the amine. You must either use a less coordinating aryl donor or transiently protect the aliphatic amine to reduce its Lewis basicity.
Q: Spectroscopic analysis of my
Ph4SbOAc
stock shows unexpected IR shifts in the carbonyl region (e.g., from 1651 to 1633 cm⁻¹). Has the reagent degraded?A: Not necessarily. The acetate group in
Ph4SbOAc
exhibits partial bidentate character in the solid state due to the secondary Sb···O bonding[1]. This causes a natural shift in the C–O stretching modes. When dissolved in solvents like chloroform, this secondary bonding is reduced, and the IR bands shift back to higher wavenumbers (e.g., 1651 cm⁻¹)[1]. This dynamic structural flexibility is a hallmark of the reagent, not a sign of degradation.
Frequently Asked Questions (FAQs)
Q: How many phenyl groups can
Ph4SbOAc
realistically transfer in a cross-coupling reaction?A: Despite possessing four phenyl groups,
Ph4SbOAc
typically acts as a mono-arylating agent under standard catalytic conditions. The transfer of the first phenyl group generates a
Ph3Sb(OAc)X
byproduct. This trivalent/pentavalent intermediate lacks the highly distorted 152.6° equatorial angle that drives the initial transmetalation, rendering the remaining phenyl groups largely unreactive under mild heating.
Q: Is
Ph4SbOAc
air and moisture sensitive?A: Compared to Grignard reagents or organolithiums,
Ph4SbOAc
is remarkably stable to ambient air and moisture. It can be weighed on an open bench. However, prolonged exposure to high humidity over several months can lead to slow hydrolysis. It is highly recommended to store the reagent in a desiccator at room temperature to preserve its pentavalent integrity.
Q: Can I use
Ph4SbOAc
in base-free Suzuki couplings?A: Yes. Pentavalent organoantimony compounds can participate in base-free cross-coupling reactions[5]. Because the acetate ligand on the antimony center can transfer to the palladium or boron species during the catalytic cycle, it acts as an internal base, facilitating the transmetalation step without the need for harsh external inorganic bases (like
Na2CO3
or
KOH
).
References
THE CRYSTAL STRUCTURES OF TETRAPHENYLANTIMONY ACETATE AND ITS
Source: Taylor & Francis
URL
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans
Source: MDPI
URL
Organoantimony compounds. II. Studies on tetraphenylantimony(V)
Arylating reagents (Ar−X)
Pd-catalyzed C-arylation of unsaturated compounds with pentavalent triarylantimony dicarboxylates
Source: ResearchGate
URL
Technical Support Center: Enhancing the Catalytic Activity of Tetraphenylantimony Acetate
Welcome to the technical support center for organoantimony catalysis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing tetraphenylantimony acetate as a catalyst.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for organoantimony catalysis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing tetraphenylantimony acetate as a catalyst. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your research and development.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered when using tetraphenylantimony acetate as a catalyst. Each issue is followed by a series of questions to diagnose the potential cause and a step-by-step protocol for resolution.
Issue 1: Low or No Catalytic Activity
You've set up your reaction with tetraphenylantimony acetate, but the product yield is significantly lower than expected, or the reaction is not proceeding at all.
Initial Diagnostic Questions:
Catalyst Purity and Integrity: How was the tetraphenylantimony acetate stored? Is there a possibility of hydrolysis?
Reaction Conditions: Have you optimized the temperature, pressure, and solvent system for your specific transformation?
Substrate Compatibility: Are your substrates sensitive to the reaction conditions or potential impurities?
Troubleshooting Protocol:
Verify Catalyst Integrity:
Explanation: Tetraphenylantimony acetate can be sensitive to moisture, leading to the formation of less active species.
Action:
Ensure the catalyst has been stored in a desiccator over a suitable drying agent.
If moisture contamination is suspected, consider recrystallizing the catalyst from a dry, non-protic solvent like benzene or toluene under an inert atmosphere. An improved synthesis method involves refluxing antimony(III) oxide with acetic anhydride, followed by crystallization from glacial acetic acid to yield highly pure antimony triacetate, a related precursor.[1]
Optimize Reaction Temperature:
Explanation: Catalytic reactions are often highly sensitive to temperature. An inadequate temperature may not provide sufficient energy to overcome the activation barrier.
Action:
Perform a temperature screen, running the reaction at a range of temperatures (e.g., in 10°C increments) to identify the optimal condition.
For thermally sensitive substrates, a lower temperature with a longer reaction time may be necessary.
Solvent Selection:
Explanation: The solvent can significantly influence catalyst solubility, substrate availability, and the stabilization of transition states.
Action:
If using a non-polar solvent, consider a more polar, aprotic solvent to enhance the solubility of the catalyst and potentially polar intermediates.
For instance, in the oxidation of furoin to furil using a related triphenylantimony catalyst, dichloromethane was used effectively.[2]
Workflow for Diagnosing Low Catalytic Activity
Caption: Troubleshooting workflow for low catalytic activity.
Issue 2: Catalyst Deactivation During Reaction
The reaction starts efficiently but then slows down or stops completely before all the starting material is consumed.
Initial Diagnostic Questions:
Presence of Poisons: Could your substrates or solvent contain impurities (e.g., water, strong coordinating agents) that could act as catalyst poisons?
Thermal Stability: Is the reaction temperature too high, leading to thermal decomposition of the catalyst?
Product Inhibition: Is it possible that the product of the reaction is binding to the antimony center and inhibiting further catalysis?
Troubleshooting Protocol:
Purify Reagents and Solvents:
Explanation: Impurities can irreversibly bind to the active site of the catalyst, rendering it inactive.
Action:
Use freshly distilled solvents and purified substrates.
Consider passing reagents through a plug of activated alumina or silica to remove polar impurities.
Investigate Thermal Stability:
Explanation: Organoantimony compounds have limited thermal stability. High temperatures can lead to decomposition.
Action:
Run the reaction at a lower temperature and monitor the reaction profile over time.
If the reaction proceeds to completion at a lower temperature (albeit more slowly), thermal deactivation is a likely cause.
Consider Catalyst Regeneration or Addition:
Explanation: In some cases, catalyst deactivation is unavoidable.[3]
Action:
If deactivation is suspected, try adding a second portion of the catalyst midway through the reaction to see if the reaction rate increases.
For industrial applications, developing a regeneration protocol might be necessary, though this is often complex for organometallic catalysts.
II. FAQs: Strategies to Enhance Catalytic Activity
This section provides answers to frequently asked questions about proactively improving the catalytic performance of tetraphenylantimony acetate.
Q1: Can the catalytic activity be improved by using co-catalysts or additives?
A1: Yes, the use of co-catalysts is a common strategy to enhance the activity of main-group catalysts. Organoantimony compounds often function as Lewis acids or can participate in redox cycles.[4][5][6]
Lewis Acid Co-catalysts: In reactions where the Lewis acidity of the antimony center is crucial, the addition of a stronger Lewis acid could potentially enhance reactivity by activating the substrate. However, care must be taken to avoid competitive binding with the antimony catalyst.
Redox Partners: For reactions involving a redox cycle, additives that facilitate the regeneration of the active catalytic species can be beneficial. Recent research has shown that organoantimony compounds can undergo Sb(I)/Sb(III) or Sb(III)/Sb(V) redox cycling.[7]
Synergistic Effects with Other Metals: The combination of antimony with other metals, such as vanadium or palladium, has been shown to create a synergistic effect, enhancing catalytic activity and stability.[4][8] For example, the addition of antimony to a V/Ti catalyst for selective catalytic reduction of NO improved NOx conversion and SO2 durability.[8]
Q2: How does modifying the ligands on the antimony center affect catalytic activity?
A2: The ligands attached to the antimony center play a crucial role in its electronic and steric properties, which in turn dictate its catalytic behavior.
Electronic Effects: Electron-withdrawing groups on the phenyl rings can increase the Lewis acidity of the antimony center, which may be beneficial for reactions that are initiated by substrate coordination. Conversely, electron-donating groups can increase the electron density on the antimony, which could be advantageous in oxidative addition steps of a catalytic cycle.
Steric Effects: Bulkier ligands can create a more open coordination site at the antimony center, potentially facilitating substrate access. However, excessively bulky ligands could also hinder the desired reaction.
Structural Data: The antimony atom in related tetraphenylantimony compounds typically exhibits a distorted trigonal-bipyramidal coordination.[9] Understanding this geometry is key to predicting how ligand modifications will impact the active site.
Q3: Is immobilization of tetraphenylantimony acetate on a solid support a viable strategy?
A3: Immobilizing the catalyst on a solid support is an excellent strategy to improve its stability, facilitate separation from the reaction products, and potentially enhance its activity.
Benefits of Immobilization:
Easy Separation: Simplifies product purification and allows for catalyst recycling.
Enhanced Stability: The rigid support can prevent bimolecular decomposition pathways and increase thermal stability.
Site Isolation: Can prevent catalyst aggregation, which can lead to deactivation.
Potential Supports:
Inorganic Oxides: Silica, alumina, and titania are common supports.
Polymers: Polystyrene-based resins can be functionalized to anchor the catalyst.
Carbon Materials: Carbon nanotubes and graphene have been used as supports for antimony-based catalysts, often enhancing electronic conductivity.[4]
General Protocol for Catalyst Immobilization (Conceptual):
Functionalize the Support: Introduce appropriate functional groups onto the support material (e.g., -OH, -NH2, -Br).
Synthesize a Linker-Modified Ligand: Prepare a phenyl ligand with a reactive group that can be attached to the functionalized support.
Synthesize the Immobilized Catalyst: React the linker-modified ligand with an appropriate antimony precursor and then attach it to the support.
Q4: Can changing the counter-ion (acetate) influence the catalytic reaction?
A4: Absolutely. The acetate anion can act as a ligand and its properties can influence the overall reactivity of the catalyst.
Leaving Group Ability: In some catalytic cycles, the acetate group may need to dissociate to create a vacant coordination site. A more weakly coordinating anion could potentially lead to a more active catalyst.
Basicity: The basicity of the carboxylate can influence the reaction. Experimenting with other carboxylates (e.g., trifluoroacetate for a less basic, more electron-withdrawing effect) could be a valuable optimization strategy.
Comparative Data on Anion Effects (Hypothetical Example)
Catalyst
Counter-ion
Relative Reaction Rate
Product Yield (%)
Tetraphenylantimony Acetate
Acetate
1.0
75
Tetraphenylantimony Trifluoroacetate
Trifluoroacetate
2.5
92
Tetraphenylantimony Benzoate
Benzoate
0.8
68
This table is for illustrative purposes to show how data on counter-ion effects could be presented.
Q5: What is the general mechanism of catalysis for organoantimony compounds?
A5: The catalytic mechanism can vary depending on the reaction type. However, two predominant pathways are Lewis acid catalysis and redox catalysis.[4][6]
Conceptual Catalytic Cycle Diagram
Caption: Conceptual mechanisms for organoantimony catalysis.
III. References
Gao, X., et al. (2019). Promotional effect of antimony on the selective catalytic reduction NO with NH3 over V-Sb/Ti catalyst. PubMed.
Gu, Y., et al. (2022). Activation of Main-Group Antimony Atomic Sites for Oxygen Reduction Catalysis. Angewandte Chemie International Edition.
(2024). Applications of Antimony in Catalysis. ACS Organic & Inorganic Au.
(2024). Applications of Antimony in Catalysis. ResearchGate.
(2025). Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis. Chemical Society Reviews.
(2025). Synthesis of tetraphenylantimony 3-fluorophenylacetate from pentaphenylantimony and tri-phenylantimony bis(3-fluorophenyl acetate). ResearchGate.
(2024). Antimony Redox Catalysis: Hydroboration of Disulfides through Unique Sb(I)/Sb(III) Redox Cycling. Journal of the American Chemical Society.
(1983). Structure and activity of promoted uranium-antimony oxide catalysts. OSTI.GOV.
PubChem. Tetraphenylantimony acetate. PubChem.
(2024). Applications of Antimony in Catalysis. PubMed.
Thepe, T. C., et al. (1976). Improved Methods for the Synthesis of Antimony Triacetate, Triphenylantimony Diacetate, and Pentaphenylantimony. Ohio Journal of Science.
Forzatti, P. (1999). Catalyst deactivation. Catalysis Today.
Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Oxidation Reaction Using Triphenylantimony as a Catalyst. TCI Chemicals.
Technical Support Center: Troubleshooting Tetraphenylantimony Acetate (Ph₄SbOAc) Reaction Purifications
As a Senior Application Scientist, I frequently consult on the downstream bottlenecks of organoantimony-mediated synthesis. Pentavalent organoantimony compounds, particularly tetraphenylantimony acetate (Ph₄SbOAc), are h...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the downstream bottlenecks of organoantimony-mediated synthesis. Pentavalent organoantimony compounds, particularly tetraphenylantimony acetate (Ph₄SbOAc), are highly effective pseudo-halides for palladium-catalyzed C–C bond formations (e.g., Heck, Suzuki, and Sonogashira-type reactions) . However, the unique coordination chemistry of antimony introduces distinct purification challenges that standard organic workups fail to address.
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to isolate your target compounds efficiently.
Mechanistic Context: Why is Purification Challenging?
The core challenge in purifying products from Ph₄SbOAc reactions stems from the structural dynamics of the antimony complex. Ph₄SbOAc adopts a distorted trigonal bipyramidal geometry with an axial acetate group. This structure is substantially distorted due to secondary Sb⋯O bonding with the formally non-bonded oxygen of the acetate group .
During Pd-catalyzed cross-coupling, the pentavalent Sb(V) species transfers a phenyl group and is subsequently reduced to a trivalent Sb(III) species, typically triphenylstibine (Ph₃Sb). The reaction mixture thus contains:
The cross-coupled target product.
Triphenylstibine (Ph₃Sb): The primary stoichiometric byproduct.
Biphenyl: Generated via Pd-mediated homo-coupling of the phenyl ligands .
Unreacted Ph₄SbOAc: Which can streak on silica columns due to the lability of the axial acetate group.
Frequently Asked Questions (FAQs)
Q1: My target product co-elutes with a major byproduct during silica gel chromatography. What is it, and how do I separate them?A: The co-eluting byproduct is almost certainly triphenylstibine (Ph₃Sb). Causality: Ph₃Sb is highly lipophilic and lacks strong hydrogen-bonding capabilities, causing it to migrate similarly to many non-polar or moderately polar aromatic target molecules on silica gel.
Solution: Because standard hexane/ethyl acetate gradients often fail to resolve this pair, you must exploit differences in solubility rather than just polarity. Ph₃Sb is highly soluble in non-polar solvents, whereas many cross-coupled products have lower solubility in cold alkanes. We recommend a preliminary fractional crystallization from cold n-pentane before chromatography .
Q2: I am observing significant amounts of biphenyl in my crude NMR. How can I minimize this?A: Biphenyl is a common homo-coupling byproduct in reactions utilizing hypervalent phenylantimony reagents. Causality: It forms when two phenyl ligands transmetalate onto the same Pd center and undergo reductive elimination before the target substrate can coordinate .
Solution: Ensure your substrate (the aryl acceptor) is in slight excess relative to the active phenyl groups on the antimony reagent. Strictly deoxygenate your solvents, as aerobic conditions accelerate oxidative homo-coupling pathways. Biphenyl can be easily removed as the first eluting fraction during column chromatography using pure hexanes.
Q3: Why does unreacted Ph₄SbOAc streak so badly on my TLC plates and columns?A: The streaking is caused by the dynamic equilibrium of the axial acetate ligand. Causality: The secondary Sb⋯O bonding makes the complex susceptible to hydrolysis or ligand exchange with the silanol groups on the silica gel stationary phase .
Solution: Avoid loading crude mixtures containing high amounts of unreacted Ph₄SbOAc directly onto silica. Precipitate the unreacted pentavalent antimony species using a non-polar solvent crash (detailed in the SOP below) prior to chromatography.
Validated Purification Methodology (SOP)
To ensure a self-validating system, follow this step-by-step methodology for isolating organic targets from Ph₄SbOAc reaction mixtures. Every step includes a physical or visual confirmation to guarantee the protocol is working.
Step 1: Reaction Quenching and Liquid-Liquid Extraction
Quench the reaction mixture with saturated aqueous NH₄Cl to hydrolyze any active Pd-intermediates.
Extract the aqueous layer 3x with dichloromethane (CH₂Cl₂). Validation: CH₂Cl₂ ensures complete dissolution of both the target and the organoantimony byproducts; the aqueous layer should test negative for organic products via TLC.
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude residue.
Step 2: Fractional Crystallization of Antimony Species
Dissolve the crude residue in a minimal amount of CH₂Cl₂ (approx. 1-2 mL per mmol of substrate).
Slowly add cold n-pentane (10 mL per mL of CH₂Cl₂) while stirring vigorously.
Chill the mixture to -20 °C for 4 hours.
Validation: A white/off-white precipitate will form. This is the unreacted Ph₄SbOAc and polymeric antimony oxides.
Filter the mixture through a Celite pad. The filtrate now contains the target product, Ph₃Sb, and biphenyl .
Step 3: Chromatographic Resolution
Concentrate the filtrate and load it onto a Silica Gel H column.
Transition to a 70% n-pentane / 30% CH₂Cl₂ mixture .
Fraction B: Ph₃Sb elutes. Validation: Verify via TLC using iodine vapor visualization; Ph₃Sb uniquely stains dark brown.
Increase polarity (e.g., adding Ethyl Acetate) to elute your specific cross-coupled target. Validation: Spot matches the expected R_f of your synthesized product.
The following table summarizes the physicochemical properties critical for designing your purification strategy.
Compound
Role in Reaction
Solubility Profile
Typical R_f Value*
TLC Visualization
Ph₄SbOAc
Reagent/Precursor
Soluble in CH₂Cl₂, Toluene. Insoluble in cold Pentane.
0.10 - 0.20 (Streaks)
UV (254 nm)
Biphenyl
Homo-coupling Byproduct
Highly soluble in all organic solvents.
0.85 - 0.95
UV (254 nm)
Ph₃Sb
Sb(III) Byproduct
Soluble in Pentane, Hexanes, CH₂Cl₂.
0.60 - 0.75
UV, Iodine (Brown)
Target Product
Desired Cross-Coupled Target
Variable (typically soluble in EtOAc, CH₂Cl₂).
0.25 - 0.50
UV, KMnO₄
*R_f values are approximate and based on a 70% n-pentane / 30% CH₂Cl₂ eluent system on Silica Gel H .
Purification Workflow Visualization
The logical relationship between the physical states of the reaction components and the purification steps is mapped below.
Fig 1: Step-by-step purification workflow for Ph4SbOAc reaction mixtures.
References
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. PubMed Central (PMC).
URL:[Link]
Synthesis and Structure of Tetraphenylantimony Methacrylate and Tetraphenylantimony Crotonate and Their Use for the Production of Antimony-Containing Polystyrene. Russian Journal of General Chemistry.
URL:[Link]
Journal of Electroanalytical Chemistry 1965 Vol.10 No.2 (Thin-layer chromatography of organoantimony compounds). Journal of Electroanalytical Chemistry.
URL:[Link]
Optimization
Technical Support Center: Managing Moisture Sensitivity of Organoantimony Reagents
Welcome to the technical support center dedicated to the successful handling and application of organoantimony reagents. As powerful tools in synthesis, their efficacy is critically dependent on the rigorous exclusion of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the successful handling and application of organoantimony reagents. As powerful tools in synthesis, their efficacy is critically dependent on the rigorous exclusion of atmospheric moisture.[1] This guide provides researchers, scientists, and drug development professionals with field-proven insights, troubleshooting protocols, and foundational knowledge to mitigate the challenges posed by the moisture sensitivity of these valuable compounds.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Moisture Sensitivity
This section addresses the fundamental principles governing the reactivity of organoantimony reagents with water. Understanding these core concepts is the first step toward preventing experimental failure.
Q1: Why are organoantimony reagents so sensitive to moisture?
A: The sensitivity of organoantimony reagents, particularly trivalent stibines (R₃Sb), stems from the polar nature of the carbon-antimony (C-Sb) bond and the Lewis acidic character of the antimony center.[2] Antimony is less electronegative than carbon, creating a partial negative charge on the carbon atom and rendering it nucleophilic and basic.
When exposed to water, a protic source, the reagent can undergo hydrolysis.[3] This reaction involves the protonation of the organic group to form a hydrocarbon and the formation of antimony hydroxides or oxides. For example, a trialkylstibine can react with water to ultimately form a stibine oxide (R₃Sb=O) and other inorganic antimony species.[4][5] This decomposition is often irreversible and consumes the active reagent, leading to failed reactions.[6][7]
Q2: What are the visible signs of decomposition in my organoantimony reagent?
A: While some degradation may not be immediately obvious, there are several visual cues that can indicate moisture contamination:
Change in Physical State: A free-flowing powder may become clumpy or sticky. A clear, colorless solution might turn cloudy or form a precipitate.
Formation of Solids: The appearance of a white or off-white insoluble solid is a common indicator. This is often an antimony oxide or hydroxide byproduct.
Color Change: While many organoantimony reagents are colorless, some may develop a yellow or brown tint upon decomposition.
Any noticeable change from the manufacturer's specified appearance should be treated as a sign of potential degradation.
Q3: How can I definitively check the purity and decomposition of my reagent?
A: Visual inspection is a first-line defense, but spectroscopic methods are required for a definitive assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. Compare the spectrum of your reagent against a reference spectrum from the supplier or literature. The appearance of new signals, particularly broad peaks, or significant changes in the chemical shifts of the organic ligands can indicate the presence of hydrolysis byproducts.
Mass Spectrometry (MS): Mass spectrometry can help identify the molecular weights of decomposition products.
Elemental Analysis: For solid reagents, a significant deviation from the calculated elemental composition can indicate the formation of inorganic oxides.
Q4: Is there a difference in moisture sensitivity between Sb(III) and Sb(V) reagents?
A: Yes, there is a notable difference. Trivalent organoantimony compounds (Sb(III)), such as triphenylstibine (Ph₃Sb), are generally more susceptible to hydrolysis and oxidation.[2] The lone pair of electrons on the Sb(III) center makes it more reactive.
Pentavalent organoantimony compounds (Sb(V)), such as pentaphenylantimony (Ph₅Sb), tend to be more stable.[8] However, this is a generalization, and the stability of any specific reagent depends heavily on the nature of its organic ligands.[9] Despite their relatively greater stability, all organoantimony reagents should be handled with the assumption that they are moisture-sensitive.[9]
Section 2: Best Practices - Prophylactic Moisture Control
The most effective strategy for managing moisture sensitivity is prevention. Implementing rigorous anhydrous techniques is non-negotiable for achieving reproducible results.
Protocol 1: Rigorous Drying of Glassware
Adsorbed water on the surface of glassware is a common and often overlooked source of moisture that can significantly impact a reaction.[10]
Step-by-Step Methodology:
Cleaning: Thoroughly wash all glassware with a suitable detergent, rinse with deionized water, and then perform a final rinse with acetone to facilitate drying.
Oven Drying: Place the glassware in a laboratory oven set to a minimum of 125°C for at least 4 hours, though overnight is preferable.[11]
Assembly and Flame Drying (for Schlenk Line use):
Immediately assemble the hot glassware (e.g., flask, condenser) with greased joints while it is still hot.
Connect the assembled apparatus to a Schlenk line.[12]
While pulling a vacuum, gently heat the entire surface of the glassware with a heat gun until no more condensation is visible. This removes the final traces of adsorbed water.
Allow the glassware to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).
Protocol 2: Effective Solvent Dehydration and Storage
Commercial anhydrous solvents may not be sufficiently dry for highly sensitive applications. It is best practice to dry and de-gas solvents in the lab.
This is a highly effective method for removing both dissolved water and oxygen.[11]
Initial Setup: Add the solvent to a suitable Schlenk flask containing an appropriate drying agent (see Table 2). The flask should not be more than half full.
Freezing: Immerse the flask in a cold bath of liquid nitrogen, swirling gently until the solvent is completely frozen solid.
Pumping: Once frozen, open the flask to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes. This removes gases from the headspace above the frozen solvent.
Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbling out of the liquid as it thaws.
Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases and trace moisture.[11][13]
Storage: After the final cycle, backfill the flask with a positive pressure of inert gas. Store the solvent over the drying agent under this inert atmosphere.
Protocol 3: Inert Atmosphere Techniques
Working under an inert atmosphere is essential.[14] The two primary methods are the Schlenk line and the glovebox.
Schlenk Line: A versatile apparatus consisting of a dual manifold for vacuum and inert gas, allowing for the manipulation of reagents in glassware sealed from the atmosphere.[12][15] It is ideal for conducting reactions and solvent transfers.
Glovebox: A sealed container filled with a continuously purified inert atmosphere, where oxygen and moisture levels are maintained at parts-per-million (ppm) levels.[10][16][17] Gloveboxes are superior for handling and weighing solid reagents and for setting up reactions with multiple components.[18][19]
Below is a workflow for setting up a reaction using a Schlenk line.
Workflow for setting up a moisture-sensitive reaction on a Schlenk line.
Section 3: Troubleshooting Guide - Diagnosing and Solving Common Issues
Even with careful preparation, problems can arise. This guide provides a logical framework for diagnosing issues where moisture sensitivity is a likely culprit.
Problem: My reaction fails to initiate or gives a very low yield.
This is the most common symptom of reagent decomposition.[14][20]
Troubleshooting logic for low-yield reactions.
Problem: I observe unexpected side products in my reaction mixture.
Moisture can lead to the formation of catalytically inactive antimony species or generate byproducts that interfere with the desired reaction pathway.
Potential Cause: Partial hydrolysis of the organoantimony reagent. The resulting antimony oxides or hydroxides may have different reactivity profiles or may be completely inert.
Diagnostic Steps:
Analyze the Byproducts: Attempt to isolate and characterize the unexpected side products using techniques like LC-MS, GC-MS, and NMR.
Run a Control Reaction: Deliberately add a small, sub-stoichiometric amount of water to a small-scale reaction. If this reproduces the side products you observed, it strongly implicates moisture as the root cause.
Solution: Revisit and enhance all anhydrous procedures as outlined in Section 2. Ensure that not only the solvent but also the starting materials and any other reagents are scrupulously dried.
Problem: My reagent, which was fine initially, has degraded upon storage.
Improper storage is a frequent cause of reagent decomposition over time.
Potential Cause: The container seal has been compromised, allowing slow ingress of atmospheric moisture and oxygen.
Diagnostic Steps:
Inspect the Container: For reagents stored in bottles with septa (e.g., Sure/Seal™), check the septum for excessive puncture marks.[11] Each puncture is a potential entry point for air.
Re-evaluate Purity: Re-run purity analysis (e.g., NMR) on the stored reagent and compare it to the initial data.
Solution:
For long-term storage, transfer the reagent inside a high-purity glovebox into smaller, sealed vials.[19] This minimizes the exposure of the bulk material each time the reagent is used.
Store all organoantimony reagents in a desiccator or, ideally, within a glovebox antechamber or freezer.[10]
Section 4: Data Reference Tables
Table 1: Recommended Moisture Levels for Common Solvents
Data compiled from common supplier specifications and literature recommendations.[21]
Table 2: Common Drying Agents and Their Compatibility
Drying Agent
Solvents
Mechanism
Comments
**Calcium Hydride (CaH₂) **
Hydrocarbons, Ethers, Dichloromethane
Chemical Reaction (H₂O + CaH₂ → Ca(OH)₂ + 2H₂)
Excellent for pre-drying. Generates H₂, so must be vented. Not suitable for protic or carbonyl-containing solvents.[22]
Sodium/Benzophenone
Ethers, Hydrocarbons
Chemical Reaction
Provides a visual indicator (deep blue/purple ketyl radical) of anhydrous/anaerobic conditions. Highly effective but requires careful handling.
Activated Molecular Sieves (3Å or 4Å)
Most organic solvents
Physical Adsorption
Very versatile and safe. Must be activated by heating under vacuum before use.[21] Can be slow.
Phosphorus Pentoxide (P₂O₅)
Halogenated solvents, Hydrocarbons
Chemical Reaction (P₂O₅ + 3H₂O → 2H₃PO₄)
Extremely efficient but can form a syrupy phosphoric acid layer that coats unreacted agent.[22]
References
Synthesis and Stabilization of Stibine for Low-Temperature Chemical Vapor Deposition of Carbon-Free Antimony Films. (1999).
Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2020). Journal of Chemical Education. Available at: [Link]
Recent advances in the stabilization of monomeric stibinidene chalcogenides and stibine chalcogenides. (2024). Dalton Transactions.
Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry, University of Groningen.
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
Schlenk line. (n.d.). Wikipedia. Available at: [Link]
Gloveboxes A Vital Tool in Various Industries. (2023). Ossila.
Application of glove box in chemical experiment. (2025). Achieve Chem.
Recent advances in the stabilization of monomeric stibinidene chalcogenides and stibine chalcogenides. (2024). eScholarship, University of California. Available at: [Link]
Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (2017). JoVE. Available at: [Link]
Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. (2015). JoVE. Available at: [Link]
What do we need a glovebox for?. (2025). mulksgrp.
Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. (2021). Journal of Chemical Education. Available at: [Link]
The Schlenk Line Survival Guide. (n.d.).
Technical Support Center: Optimizing Organic Reaction Yields. (2025). BenchChem.
Glove Box Chemistry: An Essential Tool for Controlled Atmosphere Experiments. (2024). Xiamen Lith Machine Limited.
Developments in the Chemistry of Stibine and Bismuthine Complexes. (n.d.). University of Southampton. Available at: [Link]
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Available at: [Link]
Inert gloveboxes: Maintaining controlled environments in the lab. (2025). CN Tech.
Recent advances in the stabilization of monomeric stibinidene chalcogenides and stibine .... (2024). RSC Publishing. Available at: [Link]
Technical Support Center: Quenching Procedures for Organometallic Reactions. (2025). BenchChem.
Gabbaï, F. P., et al. (2023). Binding, Sensing, And Transporting Anions with Pnictogen Bonds: The Case of Organoantimony Lewis Acids. Journal of the American Chemical Society. Available at: [Link]
Humidity-Triggered Reversible 0–1D Phase Transition in Hybrid Antimony Halides. (2025). MDPI. Available at: [Link]
11.8: Organometallic Reagents. (2019). Chemistry LibreTexts. Available at: [Link]
13.8: Organometallic Reagents. (2020). Chemistry LibreTexts. Available at: [Link]
How to Develop Organometallic Catalytic Reactions in the Pharmaceutical Industry. (2023). Organic Process Research & Development. Available at: [Link]
Organoantimony chemistry. (n.d.). Wikipedia. Available at: [Link]
Applications of Antimony in Catalysis. (2024). ACS Organic & Inorganic Au. Available at: [Link]
Technical Support Center: Tetraphenylantimony Acetate Reactivity & Ligand Modification
Welcome to the advanced technical support center for organoantimony-mediated synthesis. As a Senior Application Scientist, I have structured this guide to address the complex mechanistic and practical challenges research...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced technical support center for organoantimony-mediated synthesis. As a Senior Application Scientist, I have structured this guide to address the complex mechanistic and practical challenges researchers face when utilizing tetraphenylantimony acetate (
Ph4SbOAc
) and its modified derivatives in cross-coupling and arylation workflows.
Part 1: Fundamentals of Ligand Modification (FAQs)
Q1: How does modifying the equatorial phenyl ligands affect the cross-coupling reactivity of tetraphenylantimony acetate?A1: In palladium-catalyzed C-C bond formations, tetraphenylantimony acetate acts as a 1[1]. The critical rate-determining step in these reactions is often transmetalation—the transfer of an aryl group from the pentavalent antimony center to the electrophilic Pd(II) catalyst. Introducing electron-donating groups (EDGs), such as a p-methyl group, onto the phenyl rings increases the electron density of the transferring aryl group. This enhances its nucleophilicity, significantly accelerating transmetalation and improving overall reaction yields[1]. Conversely, electron-withdrawing groups (EWGs) like p-
CF3
deplete electron density, severely retarding the transmetalation process[1].
Q2: Why does the coordination geometry of tetraphenylantimony acetate change between the solid state and solution, and how does this impact its reactivity?A2: Infrared spectroscopy and crystallographic studies reveal that tetraphenylantimony acetate adopts a2 due to the bidentate binding of the acetate ligand to the large antimony center[2]. However, when dissolved in solvents like chloroform or bromoform, it shifts to a 5-coordinate, trigonal bipyramidal structure[2]. This occurs because solvent molecules disrupt the weak secondary Sb-O interaction, forcing the acetate into a monodentate coordination mode. For synthetic applications, this means the compound is highly reactive in solution; the 5-coordinate monomeric state provides a more accessible, less sterically hindered antimony center for catalytic activation[2].
Electronic and structural effects of ligand modification on Ph4SbOAc.
Part 2: Troubleshooting Guide for Arylation Workflows
Issue 1: Low yield or incomplete transmetalation during Pd-catalyzed C-phenylation of acrylates.
Root Cause: Pentavalent organoantimony compounds require specific electronic conditions to facilitate the transfer of the aryl group. If the reaction stalls, it is often due to insufficient oxidative activation or the absence of a necessary 3, which is critical for cascade C-phenylation reactions[3].
Resolution:
Verify Oxidant Presence: The addition of peroxides (e.g., t-BuOOH or dibenzoyl peroxide) promotes the 4, allowing the transfer of multiple phenyl groups from a single antimony center[4].
Optimize Solvent Polarity: Non-polar solvents may fail to properly dissociate the acetate ligand. Switch to a polar, non-coordinating solvent like 1,2-dichloroethane (1,2-DCE) to favor the reactive 5-coordinate monomeric species[1].
Issue 2: Unwanted biphenyl byproducts dominating the product mixture.
Root Cause: Homocoupling of the aryl ligands on the antimony center can outcompete cross-coupling if the Pd catalyst concentration is too high or if the primary substrate is sterically hindered.
Resolution: Lower the
Pd(OAc)2
catalyst loading to 5 mol% and ensure the reaction is run under 1[1]. The copper salt helps modulate the transmetalation rate and acts as an electron shuttle, effectively suppressing the homocoupling pathway[1].
Part 3: Standardized Experimental Protocols
Protocol A: Synthesis of Modified Tetraphenylantimony Carboxylates via Ligand Exchange
This protocol allows you to swap the acetate ligand for other carboxylates to tune the Lewis acidity of the antimony center.
Initiation: Dissolve 1.0 mmol of tetraphenylantimony bromide in 20 mL of anhydrous toluene under an inert atmosphere.
Ligand Addition: Add 1.05 mmol of the desired silver carboxylate (e.g., silver trifluoroacetate or5) to the solution[5].
Reaction: Stir the suspension at room temperature for 4 hours while strictly protected from light to prevent silver degradation.
Purification: Filter the precipitated silver bromide byproduct through a Celite pad. Evaporate the filtrate under reduced pressure to yield the modified tetraphenylantimony carboxylate.
Self-Validating Step: Perform FT-IR spectroscopy on the isolated solid. The disappearance of the free carboxylic acid OH stretch and the shift of the6 (typically to 1600–1750 cm⁻¹) confirms successful coordination to the antimony center[6].
Protocol B: Pd-Catalyzed C-Arylation using Tetraphenylantimony Acetate
Setup: In an oven-dried Schlenk tube, combine the unsaturated substrate (e.g., methyl acrylate, 1.0 mmol), tetraphenylantimony acetate (0.5 mmol), and
Pd(OAc)2
(5 mol%).
Activation: Add 2.0 equivalents of
CuCl2
and 5 mL of 1,2-dichloroethane (1,2-DCE)[1].
Catalysis: Stir the mixture at 80 °C under an aerobic atmosphere for 12 hours.
Workup: Quench the reaction with distilled water and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over
MgSO4
, filter, and concentrate.
Self-Validating Step: Analyze the crude reaction mixture via GC-MS. The quantitative disappearance of the substrate peak and the emergence of the corresponding arylated product mass confirm successful transmetalation and reductive elimination.
Mechanistic pathway of Pd-catalyzed C-C arylation utilizing tetraphenylantimony acetate.
Part 4: Quantitative Data Comparison
The following table summarizes the quantitative impact of specific ligand modifications on the cross-coupling efficiency of tetraphenylantimony carboxylates, demonstrating the profound effect of electronic tuning on reaction yields.
Aryl Donor Complex
Ligand Modification
Electronic Nature
Typical Arylation Yield (%)
Coordination Geometry (Solution)
Ph4Sb(OAc)
None (Standard)
Neutral
~82%
5-Coordinate
(p-Tol)4Sb(OAc)
Equatorial (Phenyl)
Electron-Donating
~88%
5-Coordinate
(p-CF3C6H4)4Sb(OAc)
Equatorial (Phenyl)
Electron-Withdrawing
<15%
5-Coordinate
Ph4Sb(OCOCF3)
Axial (Acetate)
Electron-Withdrawing
~75%
5-Coordinate
Part 5: References
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. PMC (National Institutes of Health). 1
Organoantimony compounds. II. Studies on tetraphenylantimony(V) derivatives. Canadian Journal of Chemistry (cdnsciencepub). 2
Pd-catalyzed C-arylation of unsaturated compounds with pentavalent triarylantimony dicarboxylates. ResearchGate. 3
Synthesis and structure of bis(tetraphenylantimony) malonate. ResearchGate. 5
Pd-Catalyzed Cross-Coupling of Sb-Aryl Stibines with Halogenomethyl Arenes to Give Unsymmetirc Diarylmethanes. ACS Publications. 4
Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives. PMC (National Institutes of Health).6
Technical Support Center: Impurity Characterization in Tetraphenylantimony Acetate
Welcome to the Advanced Organometallic Characterization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Organometallic Characterization Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve complex challenges associated with identifying and characterizing impurities in tetraphenylantimony acetate (
Ph4SbOAc
) samples.
Organoantimony compounds present unique analytical challenges due to their specific coordination chemistry, susceptibility to hydrolysis, and the presence of heavy metal isotopes. This guide provides field-proven, self-validating protocols to ensure scientific integrity and regulatory compliance.
Analytical Workflow Overview
To establish a comprehensive impurity profile, we utilize an orthogonal approach combining High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy [3].
Caption: Integrated LC-MS and NMR workflow for the isolation and structural elucidation of organoantimony impurities.
Q1: What are the primary impurities in tetraphenylantimony acetate, and why do they form?
Expert Insight: The synthesis of tetraphenylantimony acetate typically involves the reaction of pentaphenylantimony with acetic acid or the oxidation of triphenylantimony in the presence of acetate sources. Causality dictates that impurities arise from incomplete reactions, over-oxidation, or hydrolytic degradation.
Triphenylantimony (
Ph3Sb
): Unreacted starting material or a degradation product from reductive elimination.
Tetraphenylantimony Hydroxide (
Ph4SbOH
): Formed via the hydrolysis of the acetate ligand in the presence of adventitious moisture.
Quantitative Impurity Profile Data:
To facilitate method development, the following table summarizes the typical chromatographic behavior of these compounds using a standard C18 reversed-phase system.
Compound
Relative Retention Time (RRT)
UV Maxima (nm)
Primary MS Ion (ESI+)
Origin
Ph4SbOH
0.65
220, 254
431.06[
Ph4Sb
]+
Hydrolysis
Ph4SbOAc
(API)
1.00
220, 258
431.06[
Ph4Sb
]+
Target Product
Ph3Sb
1.45
254
353.02 [
Ph3SbH
]+
Starting Material
Ph5Sb
1.80
220, 254
509.09 [
Ph5Sb
]+
Starting Material
Note: Both the acetate and hydroxide species often yield the same tetraphenylstibonium cation [
Ph4Sb
]+ in ESI-MS due to in-source fragmentation.
Q2: How do I resolve co-eluting organoantimony impurities during HPLC analysis?
Expert Insight: Organoantimony compounds can exhibit peak tailing due to secondary interactions between the antimony center and residual silanols on the silica-based stationary phase.
Sample Preparation: Dissolve the
Ph4SbOAc
sample in LC-grade acetonitrile to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates [5].
Column Selection: Utilize an end-capped, high-purity C18 column (e.g., 150 x 4.6 mm, 3 µm) to minimize silanol interactions.
Mobile Phase Formulation:
Mobile Phase A: 0.1% Formic acid in Water (Buffer).
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Causality: The acidic modifier suppresses the ionization of residual silanols and stabilizes the organoantimony species against hydrolysis during the run.
Gradient Elution: Run a linear gradient from 40% B to 95% B over 20 minutes.
Validation Step: Inject a blank, followed by a system suitability standard containing
Ph3Sb
and
Ph4SbOAc
. Resolution (
Rs
) between these peaks must be > 2.0. If
Rs
< 2.0, decrease the initial organic composition to 30% B.
Q3: Why is my LC-MS failing to differentiate tetraphenylantimony acetate from its hydroxide impurity?
Expert Insight: As noted in the table above, both
Ph4SbOAc
and
Ph4SbOH
readily lose their respective anionic ligands (acetate and hydroxide) in the electrospray ionization (ESI) source, generating the identical[
Ph4Sb
]+ cation (
m/z
~431). Therefore, MS alone cannot differentiate them.
Troubleshooting Solution:
You must rely on chromatographic separation prior to MS detection. Ensure your HPLC method adequately resolves the hydroxide degradant (which elutes earlier due to higher polarity) from the acetate product. Furthermore, utilize the characteristic antimony isotopic pattern (
121Sb
at 57.2% and
123Sb
at 42.8%) as a diagnostic tool. The presence of a mass spectral doublet separated by roughly 2 mass units is a definitive signature of a mono-antimony impurity [3].
Q4: How can I definitively elucidate the structure of an unknown degradant using NMR?
Expert Insight: While LC-MS provides molecular weight and empirical formula data, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for absolute structural elucidation, offering precise details on atomic connectivity and stereochemistry [4]. According to ICH guidelines (Q3A), impurities exceeding the 0.05% or 0.03% threshold (depending on maximum daily dose) must be structurally characterized [2].
Self-Validating Protocol: Preparative Isolation and NMR Analysis
Fraction Collection: Scale up the analytical HPLC method to a semi-preparative system. Perform multiple injections and use a fraction collector to isolate the unknown impurity peak.
Solvent Removal: Lyophilize the collected fractions to complete dryness. Causality: Protic solvents (like water from the mobile phase) must be entirely removed to prevent solvent suppression issues and proton exchange during NMR analysis [1].
NMR Sample Preparation: Reconstitute the dried impurity in 600 µL of deuterated chloroform (
CDCl3
) or deuterated dimethyl sulfoxide (
DMSO−d6
), ensuring a minimum concentration of ~1-2 mg for high-quality 1D and 2D spectra.
Data Acquisition:
Acquire a standard 1H NMR spectrum (minimum 400 MHz, preferably 600 MHz with a cryoprobe for low-level impurities) [2].
Acquire 2D COSY (Correlation Spectroscopy) to map proton-proton coupling networks within the phenyl rings.
Acquire 13C and HSQC (Heteronuclear Single Quantum Coherence) to determine carbon-proton connectivity.
Validation Step: The integrated area of the phenyl protons should correlate exactly with the proposed number of phenyl rings attached to the antimony center (e.g., 20 protons for
Ph4Sb
species).
References
Identification of Pharmaceutical Impurities. USPTO.gov.
Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. NIH.gov.
Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Spectroscopy Online.
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.com.
IMPURITY PROFILING. IJCRT.org.
Reference Data & Comparative Studies
Validation
Comparative Guide: Tetraphenylantimony Acetate vs. Next-Generation Organoantimony(V) Antimicrobials
The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to look beyond traditional organic antibiotics. Organoantimony(V) compounds have emerged as highly potent, non-antibiotic...
Author: BenchChem Technical Support Team. Date: April 2026
The escalating crisis of antimicrobial resistance (AMR) has forced drug development professionals to look beyond traditional organic antibiotics. Organoantimony(V) compounds have emerged as highly potent, non-antibiotic metallodrugs capable of targeting resistant bacterial and fungal pathogens.
As an application scientist evaluating these compounds, it is critical to understand how structural geometry dictates biological efficacy. This guide provides an objective, data-driven comparative analysis between a classical baseline compound—tetraphenylantimony acetate [SbPh₄(OAc)] —and next-generation organoantimony(V) cyanoximates.
Structural Causality: The Role of Axial Ligands & Secondary Bonding
The biological activity of organoantimony(V) complexes is intrinsically linked to their coordination geometry and the lability of their axial ligands. We prioritize organometallic derivatives because Sb–C bonds are significantly more stable towards hydrolysis in aqueous media compared to Sb–N and Sb–O bonds, preventing rapid biodegradation[1].
The Baseline: Tetraphenylantimony Acetate
Crystallographic studies reveal that 2 possesses a basically trigonal bipyramidal geometry with the acetate group in the axial position[2]. However, this structure is substantially distorted due to a secondary Sb···O bond (approx. 2.58 Å) with the formally non-bonded oxygen of the acetate group[2]. This partial bidentate character forces one of the equatorial C–Sb–C angles to open up to 152.6° (deviating heavily from the ideal 120°)[2]. While this secondary bonding provides high thermodynamic stability, it impedes the rapid axial ligand dissociation required for the complex to become biologically active inside a pathogen.
The Alternatives: Organoantimony(V) Cyanoximates
In contrast, novel cyanoximate derivatives—such as SbPh₄(MCO) (where MCO is morpholine-cyanoxime)—utilize strictly monodentate axial binding via the oxime oxygen atom[3]. The absence of strong secondary Sb···O bonding allows for a more ideal, flexible trigonal bipyramidal structure[3]. This structural flexibility facilitates rapid ligand exchange once the complex permeates the fungal or bacterial cell membrane, directly correlating with enhanced antimicrobial efficacy[3].
Comparative Biological Efficacy
Classical carboxylates like tetraphenylantimony acetate exhibit moderate biological activity but generally require higher concentrations to inhibit pathogen growth. Recent comparative studies demonstrate that substituting the acetate with cyanoximate ligands, or modifying the tetraphenyl backbone to a trimethyl group, drastically lowers the Minimum Inhibitory Concentration (MIC)[4].
Replacing the bulky tetraphenyl backbone with a trimethyl group reduces steric hindrance, enhancing the rate of axial ligand exchange and improving membrane permeation, which is reflected in the drastic reduction of the MIC to 2.60 µg/mL for C. neoformans[4],[1].
Data synthesized from standardized broth microdilution assays evaluating novel organoantimony compounds against fungal and bacterial pathogens[4],[1].
Mechanistic Pathway
The proposed mechanism of action relies on the complex remaining stable in aqueous media, permeating the lipid bilayer, and subsequently shedding its axial ligand to bind to intracellular targets.
Caption: Proposed mechanism of action for organoantimony(V) compounds.
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale.
Protocol A: Synthesis & Crystallization of Tetraphenylantimony Acetate
Objective: Isolate phase-pure SbPh₄(OAc) while preventing the formation of amorphous impurities.
Reaction Setup : Dissolve tetraphenylantimony (3 mmol) in 30 mL of anhydrous benzene. Add glacial acetic acid (3 mmol).
Causality: Benzene is chosen as an aprotic, non-polar solvent to drive the ligand exchange without competing for coordination sites on the antimony center.
Reflux & Concentration : Reflux the solution for 2 hours, then reduce the volume to approximately 10 mL under a vacuum[2].
Causality: Refluxing provides the activation energy needed to break the stable Sb-Br or Sb-C precursor bonds, while concentration supersaturates the solution.
Crystallization : Add 10 mL of diethyl ether to the concentrated solution and cool slowly[2].
Causality: Ether acts as an anti-solvent. The specific 1:1 benzene-ether ratio allows for the slow precipitation of the thermodynamically stable, distorted trigonal bipyramidal crystals suitable for X-ray diffraction, avoiding rapid crash-out of amorphous powder[2].
Protocol B: Broth Microdilution Assay for Antimicrobial Validation
Objective: Quantify the MIC while proving the metalloid complex is the active pharmacophore.
Inoculum Preparation : Standardize C. neoformans or S. aureus suspensions to 0.5 MacFarland standard in Mueller-Hinton broth.
Compound Dilution : Prepare serial dilutions of the organoantimony(V) compounds (ranging from 0.5 to 200 µg/mL) in DMSO, ensuring the final DMSO concentration in the broth does not exceed 1% (v/v).
Self-Validating Controls (Critical Step) :
Vehicle Control : 1% DMSO in broth (ensures the solvent isn't causing cell death).
Ligand-Only Control : Free acetate or free cyanoxime (e.g., H(MCO)) tested at equimolar concentrations.
Causality: Free cyanoximates and acetates show no antimicrobial impact on their own; it is the incorporation of the SbPh₄ or SbMe₃ group that enables the antimicrobial effect[3]. If the ligand-only control shows toxicity, the assay is compromised.
Incubation & Readout : Incubate plates at 35°C for 24-48 hours. Read optical density (OD₆₀₀) to determine the lowest concentration inhibiting visible growth.
References
[4] Title: Effects of novel organoantimony compounds on the fungal pathogen Cryptococcus neoformans
Source: nih.gov
URL:[Link]
[1] Title: Synthesis, Characterization and Antimicrobial Activity of Trimethylantimony(V) Biscyanoximates, a New Family of Antimicrobials
Source: nih.gov
URL:[Link]
[2] Title: THE CRYSTAL STRUCTURES OF TETRAPHENYLANTIMONY ACETATE AND ITS
Source: tandfonline.com
URL:[Link]
spectroscopic data comparison of synthesized vs. commercially available tetraphenylantimony acetate
Title: Spectroscopic Validation and Performance Comparison of Synthesized vs. Commercial Tetraphenylantimony Acetate Executive Summary Tetraphenylantimony acetate ( Ph4SbOAc ) is a highly versatile pentavalent organoant...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Spectroscopic Validation and Performance Comparison of Synthesized vs. Commercial Tetraphenylantimony Acetate
Executive Summary
Tetraphenylantimony acetate (
Ph4SbOAc
) is a highly versatile pentavalent organoantimony compound. In modern synthetic chemistry, it is frequently deployed as a mild
N
-arylating agent and a pseudo-halide in palladium-catalyzed cross-coupling reactions[3]. However, researchers often encounter reproducibility issues when switching between in-house synthesized batches and commercially procured standards. As a Senior Application Scientist, I have found that these discrepancies rarely stem from gross contamination, but rather from subtle solid-state structural variations—specifically, the formation of solvates.
This guide provides an objective, data-driven comparison of synthesized versus commercial
Ph4SbOAc
, detailing the causality behind spectroscopic shifts and providing self-validating experimental protocols to ensure absolute structural integrity.
Mechanistic & Structural Context
To understand the spectroscopic differences between synthesized and commercial batches, one must first understand the coordination chemistry of
Ph4SbOAc
.
In the solid state, pure
Ph4SbOAc
adopts a distorted trigonal bipyramidal geometry. The acetate group occupies an axial position, but the structure is substantially distorted due to a secondary
Sb⋯O
bond formed with the formally non-bonded carbonyl oxygen [2]. This secondary bonding reduces the angle at the acetate-bonded oxygen to 108.1° and significantly alters the infrared stretching frequencies.
However, commercial manufacturing and storage processes often leave trace amounts of acetic acid (
HOAc
). When this occurs, the compound forms a stable solvate (
Ph4SbOAc⋅HOAc
). The non-bonded oxygen of the acetate group forms a strong hydrogen bond (
O⋯O
2.581 Å) with the acetic acid molecule, effectively breaking the secondary
Sb⋯O
interaction and returning the antimony center to a more idealized trigonal bipyramidal geometry[2]. In solution, both forms dissociate into 5-coordinate monomers [1], making solid-state IR spectroscopy the critical differentiator.
Experimental Workflow & Self-Validating Protocols
To objectively compare the two sources, we employ a self-validating analytical workflow.
Workflow for the synthesis, validation, and comparative spectroscopic analysis of Ph4SbOAc.
Protocol 1: Synthesis of Pure
Ph4SbOAc
Causality: Synthesizing the compound via the cleavage of pentaphenylantimony (
Ph5Sb
) with glacial acetic acid in a non-polar solvent prevents the formation of hydration spheres and allows for strict stoichiometric control, avoiding the solvate formation seen in bulk commercial processes.
Dissolve 1.0 eq of pure
Ph5Sb
in anhydrous toluene under an inert argon atmosphere.
Add exactly 1.0 eq of glacial acetic acid dropwise at room temperature.
Heat the mixture to 80 °C for 2 hours. The reaction is driven by the elimination of benzene.
Concentrate the solvent in vacuo and recrystallize the residue from a dichloromethane/hexane mixture to yield pure, unsolvated
Ph4SbOAc
.
ATR-FTIR over KBr Pellets: Traditional KBr pressing subjects the sample to high localized pressures and hygroscopic environments, which can artificially induce ion-exchange or disrupt the fragile secondary
Sb⋯O
bonds. Attenuated Total Reflectance (ATR) FTIR is mandatory here as a self-validating choice to preserve the native solid-state architecture.
Anhydrous NMR Solvents: To ensure that any observed free acetic acid in the commercial sample is not an artifact of in-situ hydrolysis, the
CDCl3
must be pre-filtered through basic alumina. This guarantees that any
HOAc
resonance strictly originates from the sample's solid-state history.
Spectroscopic Data Comparison
Solid-State FT-IR Analysis
The most profound differences between synthesized and commercial
Ph4SbOAc
are observed in the solid-state IR spectra, specifically in the carboxylate stretching region (
νasym
and
νsym
).
Stretching Mode
In-House Synthesized (Pure)
Commercial Standard (Typical)
Causality / Structural Assignment
ν(C=O)asym
1635 cm⁻¹
1650 cm⁻¹
Shift to higher frequency in commercial sample indicates breaking of the secondary
Sb⋯O
bond due to hydrogen bonding with trace
HOAc
[2].
ν(C−O)sym
1380 cm⁻¹
1375 cm⁻¹
Minor shift; symmetric stretch is less sensitive to the secondary coordination sphere.
Δν
255 cm⁻¹
275 cm⁻¹
A larger
Δν
in the commercial sample suggests a more unidentate-like character of the primary acetate ligand [1].
ν(O−H)
Absent
Broad band ~3100-2800 cm⁻¹
Confirms the presence of the
Ph4SbOAc⋅HOAc
solvate in the commercial batch.
Multinuclear NMR Analysis (Solution State)
In solution, the secondary bonding collapses, and both samples exhibit fluxional 5-coordinate behavior [1]. However, NMR is highly effective for quantifying the exact purity and identifying the solvate ratio.
Nucleus
In-House Synthesized (Pure)
Commercial Standard (Typical)
Causality / Assignment
¹H NMR (Acetate
CH3
)
1.95 ppm (s, 3H)
1.95 ppm (s, 3H), 2.10 ppm (s, trace)
The peak at 2.10 ppm corresponds to the free/hydrogen-bonded acetic acid from the solvate.
¹H NMR (Phenyl)
7.40 - 7.75 ppm (m, 20H)
7.40 - 7.75 ppm (m, 20H)
Rapid apical/equatorial ligand exchange averages the phenyl signals at room temperature.
¹³C NMR (
C=O
)
175.2 ppm
175.2 ppm, 177.0 ppm (trace)
The 177.0 ppm peak confirms the presence of the solvated acetic acid carbonyl.
¹³C NMR (
CH3
)
22.1 ppm
22.1 ppm, 20.8 ppm (trace)
Acetate methyl carbons.
Application Insights & Conclusion
When utilizing
Ph4SbOAc
as a pseudo-halide for C-H arylation or cross-coupling [3], the presence of the acetic acid solvate in commercial samples can inadvertently alter the local pH of the catalytic cycle or poison sensitive palladium species.
Recommendation: If your catalytic workflow is highly sensitive to proton sources, in-house synthesis via the
Ph5Sb
cleavage route is highly recommended. If commercial sources must be used, they should be subjected to rigorous vacuum desiccation at elevated temperatures (50 °C) prior to use, and validated via ATR-FTIR to ensure the disappearance of the 1650 cm⁻¹ solvate band and the restoration of the native 1635 cm⁻¹ secondary-bonded stretch.
References
Organoantimony compounds. II. Studies on tetraphenylantimony(V) derivatives.
Canadian Journal of Chemistry[Link]
THE CRYSTAL STRUCTURES OF TETRAPHENYLANTIMONY ACETATE AND ITS.
Phosphorus, Sulfur, and Silicon and the Related Elements[Link]
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans.
National Institutes of Health (NIH) / PMC[Link]
Validation
A Senior Application Scientist's Guide to Comparative Kinetic Studies of Organoantimony Catalysts
Introduction: The Resurgence of Organoantimony in Catalysis For decades, the field of catalysis has been dominated by transition metals. However, a recent renaissance in main-group chemistry has brought elements like ant...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Resurgence of Organoantimony in Catalysis
For decades, the field of catalysis has been dominated by transition metals. However, a recent renaissance in main-group chemistry has brought elements like antimony into the spotlight.[1][2] Organoantimony compounds, once relegated to niche applications, are now emerging as a versatile and tunable platform for catalysis.[3] Their unique electronic properties, including their ability to act as potent Lewis acids and participate in redox cycles, make them promising candidates for a wide range of organic transformations.[2][3]
The Lewis acidity of organoantimony compounds can be finely tuned through the modification of their organic substituents, offering a powerful tool for catalyst design.[2][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct kinetic studies comparing the reaction rates of different organoantimony catalysts. By understanding the relationship between catalyst structure and reactivity, we can unlock the full potential of this exciting class of catalysts.
This guide will focus on a model reaction: the Friedel-Crafts dimerization of 1,1-diphenylethylene. This reaction is a classic example of a Lewis acid-catalyzed carbon-carbon bond formation and serves as an excellent platform for comparing the efficacy of various organoantimony catalysts.[2][4] We will delve into the causality behind experimental choices, provide a detailed, self-validating experimental protocol, and present comparative data to illustrate the impact of catalyst design on reaction rates.
The Role of Lewis Acidity in Organoantimony Catalysis
The catalytic activity of the organoantimony compounds in the Friedel-Crafts dimerization of 1,1-diphenylethylene is directly related to their Lewis acidity. The reaction is initiated by the coordination of the Lewis acidic antimony center to the alkene, which polarizes the double bond and facilitates the electrophilic attack of a second alkene molecule. The stability of the resulting carbocationic intermediate and the facility of catalyst turnover are influenced by the electronic properties of the organoantimony catalyst.
In the case of triarylchlorostibonium cations of the type [Ar₃SbCl]⁺, the Lewis acidity is significantly influenced by the nature of the aryl substituents. Electron-withdrawing groups on the aryl rings increase the electrophilicity of the antimony center, thereby enhancing its Lewis acidity and, consequently, its catalytic activity.[4] This guide will compare three such catalysts with varying degrees of fluorination on the phenyl rings to demonstrate this principle.
Comparative Kinetic Analysis of Organoantimony Catalysts in the Dimerization of 1,1-Diphenylethylene
To objectively compare the performance of different organoantimony catalysts, a standardized kinetic study is essential. The following section outlines a detailed experimental protocol and presents comparative data for three triarylchlorostibonium catalysts in the dimerization of 1,1-diphenylethylene.
Featured Organoantimony Catalysts
The catalysts selected for this comparative study are:
These catalysts were chosen to systematically evaluate the effect of increasing fluorination of the aryl groups on catalytic activity.
Experimental Protocol: Kinetic Study of 1,1-Diphenylethylene Dimerization
This protocol provides a step-by-step methodology for determining the initial reaction rates and comparing the catalytic activity of the selected organoantimony catalysts.
Materials:
1,1-Diphenylethylene (DPE)
Organoantimony catalyst (Catalyst A, B, or C)
Anhydrous dichloromethane (DCM)
Internal standard (e.g., dodecane)
Deuterated chloroform (CDCl₃) for NMR analysis
Nitrogen or Argon gas for inert atmosphere
Standard laboratory glassware (Schlenk flasks, syringes, etc.)
Gas chromatograph with a flame ionization detector (GC-FID) or a Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
Preparation of Stock Solutions:
Prepare a stock solution of 1,1-diphenylethylene (e.g., 0.5 M) in anhydrous dichloromethane.
Prepare a stock solution of the internal standard (e.g., 0.1 M dodecane) in anhydrous dichloromethane.
Prepare stock solutions of each organoantimony catalyst (e.g., 0.025 M) in anhydrous dichloromethane. Note: These catalysts can be moisture-sensitive and should be handled under an inert atmosphere.
Reaction Setup:
In a flame-dried Schlenk flask under an inert atmosphere, add a magnetic stir bar.
Using a syringe, add the desired volume of the 1,1-diphenylethylene stock solution.
Add the desired volume of the internal standard stock solution.
Place the flask in a thermostated bath to maintain a constant reaction temperature (e.g., 25 °C).
Allow the solution to equilibrate for at least 15 minutes.
Initiation of the Reaction and Monitoring:
To initiate the reaction, rapidly inject the desired volume of the organoantimony catalyst stock solution into the stirring reaction mixture. Start a timer immediately.
At regular time intervals (e.g., 2, 5, 10, 15, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
Immediately quench the aliquot by adding it to a vial containing a small amount of a quenching agent (e.g., a basic solution like triethylamine in a suitable solvent).
Analysis:
Analyze the quenched aliquots by GC-FID. The retention times of 1,1-diphenylethylene, the dimer product, and the internal standard should be predetermined using standard samples.
Alternatively, the reaction can be monitored in situ using ¹H NMR spectroscopy.[2][4] In this case, the reaction is set up directly in an NMR tube, and spectra are acquired at regular intervals. The conversion can be determined by integrating the characteristic signals of the reactant and product.[4]
Data Analysis:
Calculate the concentration of the reactant and product at each time point using the internal standard calibration.
Plot the concentration of the product versus time.
Determine the initial reaction rate from the initial linear portion of this plot.
The turnover frequency (TOF) can be calculated using the formula: TOF = (moles of product) / (moles of catalyst × time).
Visualizing the Experimental Workflow
Caption: Experimental workflow for the kinetic analysis.
Comparative Performance Data
The following table summarizes the catalytic performance of the three organoantimony catalysts in the dimerization of 1,1-diphenylethylene. The data is based on the conversion of 1,1-diphenylethylene after a fixed reaction time, as reported in the literature.[2][4] While this provides a direct comparison of catalyst activity, a full kinetic study as outlined above would yield more detailed information such as initial rates and rate constants.
Catalyst
Structure
% Conversion (2 hours)
Relative Activity
Catalyst A
[Ph₃SbCl]⁺
Low
Baseline
Catalyst B
[(3,5-F₂C₆H₃)₃SbCl]⁺
Moderate
> Catalyst A
Catalyst C
[(2,4,6-F₃C₆H₂)₃SbCl]⁺
High
>> Catalyst A
Note: The qualitative terms "Low," "Moderate," and "High" are used to represent the trend observed in the literature where specific conversion percentages were not provided for all catalysts under identical conditions.[2][4]
Structure-Activity Relationship and Mechanistic Insights
The comparative data clearly demonstrates a strong correlation between the electronic properties of the organoantimony catalyst and its catalytic activity. The increasing fluorination of the aryl rings in the triarylchlorostibonium cation leads to a significant enhancement in the reaction rate. This can be attributed to the inductive electron-withdrawing effect of the fluorine atoms, which increases the positive charge on the antimony center, thereby enhancing its Lewis acidity.[4]
A more Lewis acidic catalyst more effectively polarizes the C=C bond of 1,1-diphenylethylene, accelerating the initial electrophilic attack. Furthermore, a more electron-deficient antimony center is less likely to form a strong dative bond with the product, facilitating catalyst turnover and leading to higher overall efficiency.
Cytotoxicity Profiling of Tetraphenylantimony Acetate vs. Alternative Organometallics: A Comprehensive Application Guide
As a Senior Application Scientist evaluating the translational potential of emerging organometallic therapeutics, I frequently encounter the limitations of traditional platinum-based drugs, such as dose-limiting toxiciti...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist evaluating the translational potential of emerging organometallic therapeutics, I frequently encounter the limitations of traditional platinum-based drugs, such as dose-limiting toxicities and aggressive chemoresistance. Pentavalent organoantimony compounds—specifically tetraphenylantimony acetate and its structurally diverse carboxylate derivatives—have emerged as highly compelling alternatives.
Tetraphenylantimony acetate features a pentavalent antimony center with a distorted trigonal bipyramidal geometry[1][2]. While it is frequently utilized as a pseudo-halide in palladium-catalyzed cross-coupling reactions[3], its structural motif serves as a foundational scaffold for designing bioactive tetraphenylantimony derivatives that exhibit potent, multifaceted cytotoxicity against resistant cancer cell lines[4].
This guide provides a rigorous, data-driven comparison of the cytotoxicity profiles of tetraphenylantimony compounds against other organometallic classes, detailing their mechanistic pathways and outlining the self-validating experimental protocols required for accurate in vitro evaluation.
Mechanistic Insights: The Causality of Organoantimony Cytotoxicity
Unlike traditional DNA-crosslinking agents like cisplatin, tetraphenylantimony compounds and related organoantimony derivatives exert cytotoxicity through a multi-targeted approach. Understanding these pathways is critical for rational drug design and assay selection:
ROS-Driven Necroptosis : Certain organoantimony(III) and (V) complexes induce profound intracellular reactive oxygen species (ROS) accumulation alongside glutathione depletion. In models like the MDA-MB-231 breast cancer cell line, this severe oxidative stress triggers necroptosis via the upregulation and activation of RIPK3 and MLKL proteins[5].
DNA Intercalation & Apoptosis : Dinuclear tetraphenylantimony carboxylates bypass covalent cross-linking, instead binding to DNA via intercalation. This structural distortion induces cell cycle arrest and subsequent apoptosis, proving highly effective even in cisplatin-insensitive colon cancer cells (HCT-116)[4].
Membrane Disruption : In both mammalian cells and bacterial pathogens, specific tetraphenylantimony derivatives (such as cyanoximates) directly target and disrupt membrane integrity, leading to rapid cellular leakage and death[6].
Organoantimony-induced cytotoxicity signaling pathways and cell death modalities.
Comparative Cytotoxicity Data
When benchmarking tetraphenylantimony derivatives against other organometallics, we must look beyond absolute IC50 values and consider the Selectivity Index (SI) —the ratio of toxicity in normal cells versus cancer cells.
While organobismuth(V) complexes often display higher absolute cytotoxicity, organoantimony(V) complexes consistently demonstrate superior selectivity indices, proving less toxic to non-cancerous cells like murine macrophages[2][7]. Furthermore, tetraphenylantimony carboxylates have shown the remarkable ability to overcome platinum resistance[4].
Table 1: Comparative In Vitro Cytotoxicity Profile
Compound Class
Representative Compound
Target Cell Line(s)
Cytotoxicity Profile / IC50
Mechanistic Highlight
Tetraphenylantimony(V)
Tetraphenylantimony carboxylates
A549 (Lung), HCT-116 (Colon)
Comparable to Cisplatin
Overcomes cisplatin resistance; DNA intercalation[4]
A robust cytotoxicity assay cannot rely on a single metabolic readout. To ensure scientific integrity, I mandate a self-validating triad workflow . This system cross-references mitochondrial metabolism (MTT) with membrane integrity (LDH) and mechanistic markers (Flow Cytometry).
Causality Check: If an organoantimony compound causes a drop in MTT but LDH release remains baseline, the compound is inducing early apoptosis or cytostasis. If both MTT drops and LDH spikes, the mechanism is membrane-rupturing (necrosis or necroptosis).
Self-validating experimental workflow for orthogonal cytotoxicity profiling.
Step-by-Step Methodology
Phase 1: Preparation and Treatment
Cell Seeding : Seed target cancer cells (e.g., A549, MDA-MB-231) and non-cancerous control cells (e.g., murine macrophages or fibroblasts) in 96-well plates at
5×103
cells/well.
Causality: Including non-cancerous lines is non-negotiable for calculating the Selectivity Index (SI), which differentiates true therapeutic potential from indiscriminate toxicity.
Compound Solubilization : Dissolve tetraphenylantimony acetate or its derivatives in DMSO, performing serial dilutions in culture media to ensure the final DMSO concentration remains <0.5% v/v.
Causality: Higher DMSO concentrations independently induce cellular stress and cytotoxicity, confounding the organometallic compound's true IC50.
Phase 2: The Validation Triad
3. Metabolic Viability (MTT Assay) : After 24-72h of treatment, add MTT reagent. Measure absorbance at 570 nm.
Causality: Quantifies active mitochondrial reductases, providing a baseline metric for overall cell viability.
Membrane Integrity (LDH Assay) : Extract 50 µL of the culture supernatant and mix with LDH reaction mix. Measure absorbance at 490 nm.
Causality: Lactate Dehydrogenase (LDH) is strictly intracellular; its presence in the supernatant definitively proves plasma membrane rupture, validating necroptotic or necrotic pathways over early apoptosis.
Mechanistic Confirmation (Flow Cytometry) : Harvest treated cells and co-stain with Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI, stains exposed DNA). In a parallel cohort, stain with DCFDA to measure ROS.
Causality: DCFDA quantifies upstream oxidative stress, while Annexin V/PI definitively categorizes the cell death modality (Annexin V+/PI- for early apoptosis; Annexin V+/PI+ for late apoptosis/necroptosis), closing the validation loop.
References
Synthesis and crystal structure of dinuclear tetraphenylantimony carboxylate derivatives based on different coordination modes. R Discovery. 4
Organoantimony (III) Derivative Induces Necroptosis in Human Breast Cancer MDA-MB-231 Cells. Bentham Science Publishers. 5
Novel antimony-based antimicrobial drug targets membranes of Gram-positive and Gram-negative bacterial pathogens. PMC / NIH. 6
Cytotoxicity and apoptotic activity of novel organobismuth(V) and organoantimony(V) complexes in different cancer cell lines. PubMed / NIH. 7
Adducts of Aryl Compounds of Antimony and Bismuth with Carboxylic Acids, Phenols, and Oximes. ResearchGate. 2
Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. PMC / NIH. 3
A Comprehensive Guide to Benchmarking the Performance of Tetraphenylantimony Acetate in Diverse Solvent Systems
For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, the judicious selection of a catalyst and solvent system is paramount to achieving optimal reaction outcomes. This...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the judicious selection of a catalyst and solvent system is paramount to achieving optimal reaction outcomes. This guide offers an in-depth comparative analysis of tetraphenylantimony acetate, a pentavalent organoantimony compound, benchmarked against other catalytic systems. By examining its performance in the synthesis of cyclic carbonates from epoxides and carbon dioxide—a reaction of significant industrial and environmental interest—we provide a framework for informed decision-making in your research and development endeavors.
The Crucial Role of the Solvent in Organoantimony Catalysis
Tetraphenylantimony acetate, like many organoantimony(V) compounds, functions as a Lewis acid catalyst. Its efficacy is profoundly influenced by the surrounding solvent environment. The solvent can impact the catalyst's stability, the solubility of reactants, and the stabilization of transition states, thereby dictating the reaction rate and selectivity. Understanding these interactions is key to harnessing the full potential of this catalytic system.
Recent studies have highlighted that the Lewis acidity of a compound is not an intrinsic property but is significantly modulated by the solvent. Both the polarity and the donor ability of the solvent play a crucial, and often opposing, role. Generally, an increase in solvent polarity can enhance the effective Lewis acidity, while a strong solvent donor ability can decrease it by coordinating to the Lewis acidic center and attenuating its reactivity.
Benchmarking Reaction: Cycloaddition of CO₂ to Epoxides
The synthesis of cyclic carbonates from epoxides and carbon dioxide is an atom-economical and environmentally benign reaction. Cyclic carbonates are valuable products with applications as polar aprotic solvents, electrolytes in lithium-ion batteries, and precursors for polymers. The catalytic prowess of tetraphenylantimony acetate is evaluated using this transformation as a model system.
The generally accepted mechanism for this reaction when catalyzed by an organoantimony(V) complex in the presence of a nucleophilic co-catalyst (e.g., a quaternary ammonium halide) involves the activation of the epoxide by the Lewis acidic antimony center, followed by nucleophilic attack of the co-catalyst to open the epoxide ring. The resulting alkoxide then reacts with carbon dioxide, and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the catalyst.
Caption: Generalized mechanism for the cycloaddition of CO₂ to epoxides catalyzed by tetraphenylantimony acetate.
Experimental Protocol: A Self-Validating System
To ensure the reliability and reproducibility of the findings, the following detailed experimental protocol for the cycloaddition of a model epoxide (e.g., propylene oxide) with carbon dioxide is proposed. This protocol is designed to be a self-validating system, where careful control of parameters allows for accurate assessment of catalyst performance.
High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis.
Nuclear Magnetic Resonance (NMR) spectrometer for product characterization.
Procedure:
Reactor Preparation: The autoclave reactor is thoroughly cleaned and dried in an oven at 120 °C overnight and then cooled under a stream of inert gas (e.g., argon or nitrogen).
Charging Reactants: To the reactor, add tetraphenylantimony acetate (e.g., 0.1 mmol) and tetrabutylammonium bromide (e.g., 1 mmol).
Solvent Addition: Add the desired solvent (e.g., 10 mL).
Pressurization: Seal the reactor and purge with low-pressure CO₂ three times to remove air. Then, pressurize the reactor with CO₂ to the desired pressure (e.g., 10 bar).
Reaction: Place the reactor in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture at a constant rate (e.g., 500 rpm) for a specified time (e.g., 4 hours).
Quenching and Analysis: After the reaction time, cool the reactor to room temperature in an ice bath and slowly vent the excess CO₂. Take an aliquot of the reaction mixture, add an internal standard (e.g., dodecane), and analyze by GC or HPLC to determine the conversion of propylene oxide and the yield of propylene carbonate.
Product Confirmation: Isolate the product by removing the solvent under reduced pressure and confirm its identity and purity using ¹H and ¹³C NMR spectroscopy.
Caption: Step-by-step experimental workflow for benchmarking catalyst performance.
Performance of Tetraphenylantimony Acetate in Different Solvents
The performance of tetraphenylantimony acetate is anticipated to vary significantly with the choice of solvent. The following table outlines the expected trends based on general principles of Lewis acid catalysis. It is important to note that these are predictive, and experimental verification is crucial.
Solvent
Dielectric Constant (ε)
Donor Number (DN)
Expected Performance
Rationale
Dichloromethane (DCM)
9.1
1.0
High
Low donor number minimizes catalyst inhibition. Moderate polarity aids in dissolving reactants and stabilizing polar intermediates.
Toluene
2.4
0.1
Moderate to High
Very low donor number. Low polarity may limit the solubility of the catalyst and ionic intermediates, but can be effective for less polar substrates.
Acetonitrile
37.5
14.1
Moderate
High polarity can stabilize charged intermediates. However, its relatively high donor number may lead to competitive coordination with the antimony center, potentially reducing catalytic activity.
Dimethylformamide (DMF)
36.7
26.6
Low
High polarity is beneficial, but the very high donor number is expected to strongly coordinate to the Lewis acidic antimony, significantly inhibiting its catalytic activity.
Comparative Analysis with Alternative Catalysts
To provide a comprehensive benchmark, the performance of tetraphenylantimony acetate should be compared against other established catalysts for the cycloaddition of CO₂ to epoxides.
Requires co-catalyst; potential for antimony leaching and toxicity.
Aluminum(III)-salen complexes / TBAB
Transition Metal Complex
Room temp - 80 °C, 1-20 bar CO₂
High activity and selectivity, can be tuned for enantioselective synthesis.[2][3]
Often requires a co-catalyst; synthesis of ligands can be complex.[4]
Quaternary Ammonium/Imidazolium Salts
Organocatalyst
80-120 °C, 20 bar CO₂
Metal-free, often bifunctional (no co-catalyst needed), and can be highly efficient.[5]
May require higher temperatures and pressures compared to some metal-based systems.
Zinc-based Metal-Organic Frameworks (MOFs)
Heterogeneous Catalyst
25-100 °C, 20 bar CO₂
Heterogeneous nature allows for easy separation and recyclability.
Can have diffusion limitations; synthesis of MOFs can be complex.
Conclusion and Recommendations
This guide provides a structured approach to benchmarking the performance of tetraphenylantimony acetate in different solvent systems for the synthesis of cyclic carbonates. The choice of solvent is a critical parameter that can significantly impact the catalytic efficiency.
For reactions where high catalytic activity is the primary goal, non-coordinating or weakly coordinating solvents such as dichloromethane and toluene are recommended as starting points.
While polar aprotic solvents like acetonitrile and DMF can aid in the dissolution of reactants and stabilization of intermediates, their strong coordinating nature may inhibit the Lewis acidic catalyst.
When comparing tetraphenylantimony acetate to alternatives, it is essential to consider factors beyond just catalytic activity, including cost, toxicity, and the need for co-catalysts. Metal-free organocatalysts, such as imidazolium salts, are emerging as highly competitive and environmentally benign alternatives.[5]
Ultimately, the optimal catalyst and solvent system will be substrate-dependent and require empirical validation. The experimental protocol and comparative data presented herein offer a robust foundation for researchers to make informed decisions and accelerate their discovery and development processes.
References
North, M., & Pasquale, R. (2016). Synthesis of Chiral Cyclic Carbonates via Kinetic Resolution of Racemic Epoxides and Carbon Dioxide. Molecules, 21(1), 99. Available at: [Link]
García-García, P., et al. (2025). Effective One-Component Organocatalysts for Eco-Friendly Production of Cyclic Carbonates. Catalysts, 15(1), 132. Available at: [Link]
ResearchGate. (n.d.). General mechanistic pathways for the cycloaddition of CO2 to epoxide. Retrieved from [Link]
North, M., & Pasquale, R. (2008). Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2. Angewandte Chemie International Edition, 47(52), 10044-10047. Available at: [Link]
D'Elia, V., & Monassier, A. (2018). REALISTIC CATALYSTS FOR THE CYCLOADDITION OF CO2 TO EPOXIDES UNDER AMBIENT CONDITIONS TO GENERATE CYCLIC ORGANIC CARBONATES. La Chimica & l'Industria, (4), 86-93. Available at: [Link]
Motokura, K., et al. (2014). Synthesis of cyclic carbonates from epoxides and carbon dioxide catalyzed by talc and other phyllosilicates. Beilstein Journal of Organic Chemistry, 10, 1285-1292. Available at: [Link]
Chemdad. (2024). TETRAPHENYLANTIMONY BROMIDE. Retrieved from [Link]
Detrembleur, C., & Tassaing, T. (2015). Organocatalyzed coupling of carbon dioxide with epoxides for the synthesis of cyclic carbonates: catalyst design and mechanistic studies. Catalysis Science & Technology, 5(1), 15-36. Available at: [Link]
Osaka University. (n.d.). Catalytic Cyclic Carbonate Synthesis Using Epoxide and Carbon Dioxide: Combined Catalytic Effect of Both Cation and Anion of an Ionic CrV(O) Amido Macrocyclic Complex. Retrieved from [Link]
North, M., et al. (2019). Salophen-type Organocatalysts for the Cycloaddition of CO2 and Epoxides under Solvent, Halide, and Metal-Free Conditions. ACS Omega, 4(10), 14283-14290. Available at: [Link]
ResearchGate. (2008). Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2. Retrieved from [Link]
ResearchGate. (n.d.). Comparisons with the reported catalysts for the cycloaddition of CO2 to epoxide. Retrieved from [Link]
Sun, J., & Raston, C. L. (2011). Organoantimony and organobismuth complexes for CO2 fixation. Dalton Transactions, 40(24), 6436-6444. Available at: [Link]
D'Elia, V., et al. (2024). Catalytic Strategies for the Cycloaddition of CO2 to Epoxides in Aqueous Media to Enhance the Activity and Recyclability of Molecular Organocatalysts. Molecules, 29(10), 2307. Available at: [Link]
North, M., & Pasquale, R. (2010). Catalytic cyclic carbonate synthesis using bimetallic aluminium-salen complexes. Organic & Biomolecular Chemistry, 8(15), 3425-3435. Available at: [Link]
structural comparison of tetraphenylantimony acetate with related triphenylantimony dicarboxylates
Title: Structural and Mechanistic Comparison Guide: Tetraphenylantimony Acetate vs. Triphenylantimony Dicarboxylates Introduction Organoantimony(V) compounds represent a highly versatile class of organometallic molecules...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structural and Mechanistic Comparison Guide: Tetraphenylantimony Acetate vs. Triphenylantimony Dicarboxylates
Introduction
Organoantimony(V) compounds represent a highly versatile class of organometallic molecules with significant implications in synthetic catalysis and medicinal chemistry. The coordination geometry of pentavalent antimony is highly fluxional, remaining acutely sensitive to the steric and electronic profiles of its ligands. This guide provides an objective, in-depth structural comparison between tetraphenylantimony monoacetates and triphenylantimony dicarboxylates, analyzing how ligand substitution dictates crystal lattice geometry, secondary bonding interactions, and overall molecular distortion.
Structural Architecture and Geometric Distortion
Tetraphenylantimony Acetate (
Ph4SbOAc
)
In
Ph4SbOAc
, the antimony atom adopts a basically trigonal bipyramidal (TBP) geometry where the highly electronegative acetate group occupies an axial position[1]. However, the structure is substantially distorted due to an intramolecular secondary interaction.
Causality of Distortion: The formally non-bonded carbonyl oxygen of the acetate group donates electron density to the highly Lewis acidic Sb(V) center, creating a secondary
Sb⋯O
bond at a distance of 2.779 Å[1]. This secondary bonding pulls the acetate ligand inward, giving it partial bidentate character and reducing the
Sb-O-C
angle at the primary bonded oxygen to 108.1°[1]. To accommodate this steric shift, the equatorial plane distorts severely: one
C-Sb-C
angle opens up to 152.6°, while the remaining two compress to approximately 102.5°[1].
Solvent/Adduct Effects: Introducing a molecule of acetic acid yields the adduct
Ph4SbOAc⋅HOAc
. The non-bonded acetate oxygen forms a strong hydrogen bond (
O⋯O
2.581 Å) with the acetic acid molecule, which competitively breaks the secondary
Sb⋯O
interaction and restores a nearly perfect TBP geometry[1].
Replacing an equatorial phenyl ring with a second carboxylate ligand yields
Ph3Sb(O2CR)2
. These complexes consistently adopt a five-coordinated, extremely distorted TBP geometry[2].
Bonding Profile: The three phenyl groups occupy the equatorial positions, while the two deprotonated carboxylate ligands are forced into the axial sites to minimize electronic repulsion[2]. The primary
Sb-O
bond distances typically range from 2.095 to 2.185 Å, and the equatorial
Sb-C
(phenyl) bonds fall between 2.11 and 2.13 Å[3].
Quantifying Distortion: The degree of structural deviation in these complexes is quantitatively evaluated using the tau (
τ
) parameter (
τ=(β−α)/60
). This metric measures the geometric shift from an ideal TBP (
τ=1
) toward a square pyramidal configuration (
τ=0
)[2].
Mechanistic Pathway of Coordination and Distortion
Logical relationship between ligand substitution, secondary bonding, and geometric distortion.
Experimental Methodologies: Synthesis and Characterization
Protocol A: Synthesis of Triphenylantimony Dicarboxylates via Salt Metathesis
Rationale: Direct esterification of organoantimony halides with free carboxylic acids is thermodynamically sluggish. Pre-forming the sodium salt of the carboxylic acid enhances the nucleophilicity of the oxygen donor. This drives the rapid displacement of chloride ions and precipitates NaCl, pushing the equilibrium forward via Le Chatelier's principle.
Ligand Preparation: Dissolve the free carboxylic acid (e.g., acetylsalicylic acid, 2.0 eq) in methanol. Add sodium methoxide (2.0 eq) dropwise at 0°C. Stir for 30 minutes and remove the solvent in vacuo to isolate the sodium carboxylate salt.
Metathesis Reaction: Suspend the sodium salt in anhydrous toluene. Add triphenylantimony(V) dichloride (
Ph3SbCl2
, 1.0 eq) under an inert nitrogen atmosphere[3].
Reflux & Filtration: Heat the mixture to reflux (110°C) for 4 hours. The solution will become cloudy as NaCl precipitates. Filter the hot solution through a Celite pad to remove the NaCl byproduct.
Crystallization: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in a minimal amount of chloroform and layer with diethyl ether. Allow slow evaporation at room temperature to yield X-ray quality single crystals[2].
Protocol B: Verification of Secondary Bonding via IR Spectroscopy
Rationale: Infrared (IR) spectroscopy acts as a self-validating tool for determining the coordination mode of carboxylates. The shift in the asymmetric
νas(COO)
and symmetric
νs(COO)
stretching frequencies dictates whether the ligand is monodentate or engaging in secondary bonding.
Sample Preparation: Prepare a KBr pellet containing 1-2 mg of the synthesized
Ph4SbOAc
complex.
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ using an FT-IR spectrometer.
Data Interpretation: For
Ph4SbOAc
in the solid state, the partial bidentate character caused by the secondary
Sb⋯O
interaction shifts the C-O stretching modes to ~1633 cm⁻¹ and 1302 cm⁻¹[1]. When dissolved in chloroform, these bands shift to 1651 cm⁻¹ and 1230 cm⁻¹, proving the cleavage of the secondary bond and a return to a purely monodentate state in solution[1].
Application Insights: Therapeutic Relevance
Understanding the structural lability of these complexes is critical for modern drug design. Triphenylantimony dicarboxylates exhibit potent in vitro antileishmanial activity against Leishmania infantum and amazonensis[2]. The distorted TBP geometry and the lability of the axial carboxylate ligands are hypothesized to facilitate the transfer of the organometallic pharmacophore to biological targets. Consequently, structural tuning via ligand substitution remains a highly viable pathway for optimizing the therapeutic index and minimizing cytotoxicity against mammalian macrophages[3].
References
Source: tandfonline.
Title: Novel Triphenylantimony(V) and Triphenylbismuth(V)
Comprehensive Analysis of the Electrochemical Properties of Tetraphenylantimony Acetate and Its Analogs
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Introduction: The Renaissance of Pentavalent Organoantimony Compounds Pentavalent organoa...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Prepared by: Senior Application Scientist
Introduction: The Renaissance of Pentavalent Organoantimony Compounds
Pentavalent organoantimony compounds, particularly tetraphenylantimony acetate (
Ph4SbOAc
) and its structural analogs, have garnered significant attention in modern organometallic chemistry and catalysis. Traditionally recognized for their utility as pseudo-halides in palladium-catalyzed C–C bond formations (such as Heck, Stille, and Suzuki cross-couplings)[1], these compounds exhibit unique electrochemical properties that dictate their reactivity.
Unlike conventional "onium" compounds of Group V elements, tetraaryl antimony derivatives undergo a distinct, multi-step electrochemical reduction[2]. Understanding the causality between their coordination geometry—specifically the distorted trigonal bipyramidal structure induced by secondary
Sb⋯O
bonding[3]—and their redox behavior is critical for optimizing their use as arylating reagents and in advanced materials like electronically coupled porphyrin homodimers[4].
Structural Causality and Electrochemical Behavior
The electrochemical fingerprint of tetraphenylantimony acetate is deeply intertwined with its molecular geometry. X-ray crystallographic studies reveal that
Ph4SbOAc
adopts a trigonal bipyramidal configuration where the acetate group occupies an axial position[3]. However, this structure is substantially distorted due to secondary bonding between the antimony atom and the formally non-bonded carbonyl oxygen of the acetate ligand (
Sb⋯O=C
contact distance
≈2.802A˚
)[3].
Mechanistic Insight: This secondary interaction lowers the electron density around the central antimony atom, subtly shifting its reduction potential compared to non-coordinated tetraphenylstibonium ions. During cyclic voltammetry (CV), the strong adsorption of these antimony complexes at the electrode surface (especially on mercury or glassy carbon) plays a deterministic role in the overall reaction scheme, facilitating a unique two-step reduction pathway[2].
Quantitative Data Comparison
The following table synthesizes the electrochemical and structural parameters of tetraphenylantimony acetate against its primary analogs, highlighting how ligand substitution modulates redox potentials.
To ensure trustworthiness and reproducibility, the following self-validating protocol details the methodology for evaluating the electrochemical reduction of organoantimony compounds using Cyclic Voltammetry (CV) and Controlled-Potential Electrolysis (CPE).
Protocol: Cyclic Voltammetry of Tetraphenylantimony Derivatives
Rationale: CV is utilized to identify the thermodynamic redox potentials and the kinetic reversibility of the electron transfer steps. Ferrocene is used as an internal standard to self-validate the reference electrode stability[4].
Preparation: Dissolve 0.1 M
TBA⋅PF6
in anhydrous
CH3CN
. Purge the solution with high-purity
N2
for 15 minutes to remove dissolved oxygen, which can cause parasitic reduction waves.
Analyte Addition: Introduce the organoantimony compound to achieve a 1.0 mM concentration.
Baseline Scan: Record a background voltammogram of the supporting electrolyte to ensure the absence of impurities within the potential window (+2.0 V to -2.0 V).
Voltammetric Sweep: Initiate the cathodic sweep from 0.0 V to -2.0 V at a scan rate of 100 mV/s. Observe the pre-wave characteristic of electrode adsorption, followed by the primary reduction steps[2].
Internal Calibration: Add a micro-spike of Ferrocene (
Fc
) to the cell. Rerun the CV and reference all measured potentials to the
Fc+/Fc
redox couple.
Causality Check: Vary the scan rate (
v
) from 50 to 500 mV/s. Plot the peak current (
ip
) versus
v1/2
. A linear relationship confirms a diffusion-controlled process, whereas a linear plot of
ip
vs.
v
indicates an adsorption-controlled mechanism (typical for the first reduction step of tetraphenylstibonium)[2].
Mechanistic Pathway Visualization
The electrochemical reduction of tetraphenylstibonium and its acetate derivatives is unique among Group V elements due to its sequential two-step electron transfer mechanism, heavily influenced by surface adsorption[2].
Caption: Two-step electrochemical reduction mechanism of pentavalent organoantimony compounds.
Conclusion
Tetraphenylantimony acetate distinguishes itself from its analogs through its distorted trigonal bipyramidal geometry caused by secondary
Sb⋯O
interactions. This structural nuance directly impacts its electrochemical profile, shifting its behavior from simple diffusion-controlled redox to complex, adsorption-dependent multi-step reductions. For application scientists utilizing these compounds in Pd-catalyzed cross-coupling or advanced photonic materials, mapping these precise electrochemical parameters is vital for optimizing reaction conditions and predicting catalytic turnover.
References
Studies on the mechanism of the electrochemical reduction of tetraphenylstibonium ion
Journal of Electroanalytical Chemistry
Adducts of Aryl Compounds of Antimony and Bismuth with Carboxylic Acids, Phenols, and Oximes
ResearchG
Pd-catalyzed C-arylation of unsaturated compounds with pentavalent triarylantimony dicarboxylates
ResearchG
A Comprehensive Guide to the Proper Disposal of Tetraphenylantimony Acetate
For Researchers, Scientists, and Drug Development Professionals The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, st...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe disposal of tetraphenylantimony acetate, an organoantimony(V) compound. As a Senior Application Scientist, my objective is to offer not just a protocol, but a deeper understanding of the chemical principles that underpin these essential safety procedures. This document is structured to provide clarity and build confidence in handling this hazardous material, ensuring the safety of personnel and the protection of our environment.
Understanding the Hazard: The Chemical Profile of Tetraphenylantimony Acetate
Tetraphenylantimony acetate, [
(C6H5)4Sb(O2CCH3)
], is a compound that demands careful handling due to its toxicity profile. It is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects. The primary hazards are associated with the antimony metal center and the organic phenyl groups. Organoantimony compounds can be persistent in the environment, necessitating a disposal strategy that effectively isolates or neutralizes the antimony.
Table 1: Hazard Profile of Tetraphenylantimony Acetate
Hazard Classification
GHS Code
Description
Acute Toxicity, Oral
H302
Harmful if swallowed
Acute Toxicity, Inhalation
H332
Harmful if inhaled
Hazardous to the Aquatic Environment, Long-Term Hazard
H411
Toxic to aquatic life with long lasting effects
The core principle of its disposal is the conversion of the soluble organometallic compound into an insoluble, stable inorganic form, which can then be safely managed as hazardous waste.
Regulatory Imperative: Why Proper Disposal is Non-Negotiable
The disposal of chemical waste is not merely a matter of best practice; it is a legal requirement. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Antimony-containing waste streams are specifically listed as hazardous. For instance, "Aqueous spent antimony catalyst waste from fluoromethanes production" is designated as K021. Furthermore, wastes from the production of antimony oxide are listed as K176 and K177[1][2].
In California, the Department of Toxic Substances Control (DTSC) enforces even more stringent regulations under Title 22 of the California Code of Regulations, which sets specific limits for the land disposal of metal-containing wastes[3][4]. Failure to comply with these regulations can result in significant legal and financial penalties, in addition to posing a serious threat to public health and the environment.
The Disposal Workflow: A Three-Stage Approach
The disposal of tetraphenylantimony acetate should be approached systematically. The following workflow is designed to safely manage the waste from the point of generation to its final disposal.
Caption: A three-stage workflow for the disposal of tetraphenylantimony acetate.
Stage 1: Immediate Actions at the Point of Generation
This initial stage is critical for ensuring safety and preventing cross-contamination of waste streams.
Step 1.1: Waste Segregation
Immediately upon generation, all waste contaminated with tetraphenylantimony acetate must be segregated. This includes:
Contaminated Labware: Pipette tips, filter paper, gloves, etc.
Aqueous Solutions: Waste from reaction work-ups or cleaning procedures.
Organic Solvent Waste: Solutions containing the compound dissolved in organic solvents.
Causality: Segregation is paramount to prevent unintended chemical reactions in the waste container and to ensure that the subsequent treatment and disposal methods are appropriate for the specific waste stream. Mixing with other waste streams can complicate disposal and increase costs.
Step 1.2: Proper Waste Collection and Labeling
Containers: Use separate, clearly labeled, and chemically compatible containers for each waste stream. For aqueous waste, a high-density polyethylene (HDPE) container is suitable. Solid waste can be collected in a labeled, sealed bag or a wide-mouth solid waste container.
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("Tetraphenylantimony Acetate Waste"), the approximate concentration, and the date of accumulation.
Stage 2: In-Laboratory Chemical Treatment (Aqueous Waste)
For aqueous waste containing dissolved tetraphenylantimony acetate, a chemical treatment process is recommended to convert the soluble antimony into an insoluble form. This is based on the principle that organoantimony(V) compounds can undergo hydrolysis, and the resulting inorganic antimony can be precipitated.
Step 2.1: Hydrolysis of Tetraphenylantimony Acetate
Step 2.2: Co-precipitation of Antimony with Ferric Hydroxide
This is a robust method for removing antimony from aqueous solutions. The high surface area of freshly precipitated ferric hydroxide is highly effective at adsorbing and co-precipitating antimony species.
Experimental Protocol: Treatment of Aqueous Waste
Safety First: This procedure must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Initial pH Adjustment: Carefully adjust the pH of the aqueous waste to between 6 and 7 using a dilute solution of sodium hydroxide or hydrochloric acid. This neutral pH range is optimal for the precipitation of both ferric hydroxide and antimony species.
Addition of Ferric Salt: For every liter of aqueous waste, add a solution of 10-15 grams of ferric chloride (
FeCl3
) or ferric sulfate (
Fe2(SO4)3
) dissolved in a small amount of water.
Induce Precipitation: While stirring the solution, slowly add a dilute solution of sodium hydroxide to raise the pH to approximately 8-9. A gelatinous, reddish-brown precipitate of ferric hydroxide will form, co-precipitating the antimony.
Digestion of the Precipitate: Continue to stir the mixture gently for at least one hour. This "digestion" period allows for the formation of larger particles, which will facilitate easier filtration.
Filtration: Separate the solid precipitate from the liquid using vacuum filtration.
Waste Stream Management:
Solid Waste: The collected solid, containing the iron and antimony precipitate, is considered hazardous waste. Carefully transfer the filter cake to a labeled hazardous waste container for solid heavy metal waste.
Liquid Waste (Filtrate): The remaining liquid should be tested for residual antimony. If local regulations for aqueous waste are met, it can be neutralized to a pH between 6.0 and 9.0 and collected in a separate, labeled container for aqueous hazardous waste. If not, the precipitation procedure may need to be repeated.
Caption: Workflow for the in-lab treatment of aqueous tetraphenylantimony acetate waste.
Stage 3: Final Packaging and Disposal
All generated waste streams must be managed by a licensed hazardous waste disposal company.
Step 3.1: Management of Solid Waste
Treated Solids: The iron/antimony precipitate should be packaged as solid heavy metal waste.
Contaminated Labware: Non-sharp items like gloves and wipes should be double-bagged and placed in a designated solid hazardous waste container. Sharps must be placed in a puncture-proof sharps container.
Step 3.2: Management of Liquid Waste
Treated Aqueous Waste: The filtrate, having been treated, should be collected in a labeled container for aqueous hazardous waste.
Organic Solvent Waste: Waste containing tetraphenylantimony acetate in organic solvents should not be treated in the lab via this method. It must be collected in a separate, labeled container for halogenated or non-halogenated organic waste, as appropriate.
Step 3.3: Decontamination of Empty Containers
Empty containers that held tetraphenylantimony acetate are also considered hazardous waste unless properly decontaminated.
Triple Rinsing: The container should be rinsed three times with a suitable solvent (e.g., ethanol or acetone). The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly. After triple rinsing, the container can often be disposed of as non-hazardous waste, but labels should be defaced. Always follow your institution's specific guidelines.
Step 3.4: Arranging for Pickup
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of all generated hazardous waste. Ensure all containers are properly sealed and labeled.
By adhering to this comprehensive disposal plan, you contribute to a safer laboratory environment and ensure compliance with critical environmental regulations. The principles of segregation, chemical treatment, and proper containment are fundamental to the responsible stewardship of scientific research.
References
PubChem. (n.d.). Tetraphenylantimony acetate. National Center for Biotechnology Information.
The Chemical Society of Japan. (1981). The Coprecipitation of Antimony(III or V) with Iron(III) Hydroxide. Bulletin of the Chemical Society of Japan, 54(1), 279-280.
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. EPA. Retrieved from [Link]
Department of Toxic Substances Control. (n.d.). DTSC Regulations. California Environmental Protection Agency. Retrieved from [Link]
U.S. Environmental Protection Agency. (2017, March 28). Documents Related to the Hazardous Waste Listing of Inorganic Chemical Manufacturing Wastes. EPA. Retrieved from [Link]
Department of Toxic Substances Control. (2023, October 4). Commonly Referenced Regulations for Permitting Hazardous Waste Management in California. California Environmental Protection Agency. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
Department of Toxic Substances Control. (n.d.). Official California Code of Regulations, Title 22, Division 4.5. California Environmental Protection Agency. Retrieved from [Link]